PAV-104
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H35N5O6S |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
3-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-1-methylpyrazole-5-carboxamide |
InChI |
InChI=1S/C29H35N5O6S/c1-32-25(17-24(31-32)21-11-12-21)28(35)30-18-23-5-4-6-26(27(23)39-2)40-19-20-7-9-22(10-8-20)29(36)33-13-15-34(16-14-33)41(3,37)38/h4-10,17,21H,11-16,18-19H2,1-3H3,(H,30,35) |
InChI Key |
ICMWLGARAIHCPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)NCC3=C(C(=CC=C3)OCC4=CC=C(C=C4)C(=O)N5CCN(CC5)S(=O)(=O)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Antiviral Mechanism of PAV-104: A Technical Guide to its Interaction with the SARS-CoV-2 Nucleocapsid
For Immediate Release
This technical whitepaper provides an in-depth analysis of the mechanism of action for PAV-104, a novel small molecule inhibitor of SARS-CoV-2 replication. Targeted at researchers, scientists, and drug development professionals, this document details the molecular interactions between this compound and the viral nucleocapsid protein, summarizing key quantitative data and outlining the experimental protocols used to elucidate its antiviral properties.
Core Mechanism of Action: Targeting Viral Assembly
This compound exhibits potent antiviral activity against SARS-CoV-2 by specifically targeting a late stage in the viral life cycle: particle assembly.[1][2][3] Unlike many existing antiviral agents that focus on viral entry or replication, this compound does not impede viral entry, mRNA transcription, or protein synthesis.[1][2][3][4] Its primary mechanism involves a direct interaction with the SARS-CoV-2 nucleocapsid (N) protein.[1][3][4][5][6] This interaction interferes with the crucial process of N protein oligomerization, a necessary step for the formation of the viral capsid and subsequent budding of new virions.[1][2][3][4][5][6] By disrupting the assembly of the nucleocapsid, this compound effectively halts the production of new, infectious viral particles.[1][2][3]
Furthermore, transcriptomic analysis has revealed that this compound treatment can reverse the induction of the type-I interferon response and the maturation of the nucleoprotein signaling pathway, both of which are typically modulated by SARS-CoV-2 to support its replication.[1][2][3][4]
Quantitative Efficacy and Cytotoxicity
The antiviral potency of this compound has been quantified in various cell-based assays. In Calu-3 cells, a human lung cancer cell line commonly used for SARS-CoV-2 research, this compound demonstrated significantly greater potency than the FDA-approved antiviral remdesivir.[4] Key quantitative metrics are summarized in the tables below.
| Parameter | This compound | Remdesivir | Cell Line | Virus Strain | Reference |
| EC50 | 1.725 nM | 7.9 nM | Calu-3 | SARS-CoV-2 | [4] |
| EC90 | 24.5 nM | 219.9 nM | Calu-3 | SARS-CoV-2 | [4] |
| CC50 | 1306 nM | Not Reported | Calu-3 | N/A | [4] |
| CC50 | 3732 nM | Not Reported | Calu-3 | N/A | [5] |
Table 1: Comparative in vitro efficacy and cytotoxicity of this compound and Remdesivir.
This compound has also shown potent activity against a range of SARS-CoV-2 variants in primary human airway epithelial cells (AECs).[2][5] Treatment with this compound resulted in a greater than 99% inhibition of infection by the Gamma, Delta, and Omicron variants.[2][5]
| SARS-CoV-2 Variant | Cell Type | Inhibition | Reference |
| Gamma (P.1) | Primary Human AECs | >99% at highest tested concentration | [2][5] |
| Delta | Primary Human AECs | Significantly reduced replication | [2][5] |
| Omicron | Primary Human AECs | Significantly reduced replication | [2][5] |
Table 2: Antiviral activity of this compound against SARS-CoV-2 variants in primary human airway epithelial cells.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this report.
Cell Culture and Virus Infection
-
Cell Lines: Calu-3 cells were utilized for cytotoxicity and initial antiviral assays.[4] HEK293T cells overexpressing ACE2 and TMPRSS2 were used for pseudotyped virus entry assays.[2] Primary human airway epithelial cells were cultured at an air-liquid interface (ALI) to model the in vivo lung microenvironment.[1][2]
-
Virus Strains: The initial studies utilized the USA-WA1/2020 strain of SARS-CoV-2.[4] Subsequent experiments confirmed activity against the Gamma (P.1), Delta, and Omicron variants.[2][5]
-
Infection Protocol: For antiviral assays, cells were typically pre-treated with this compound for one hour before infection with SARS-CoV-2 at a specified multiplicity of infection (MOI), such as 0.01 or 0.001.[4] The compound was maintained in the culture medium for the duration of the experiment (e.g., 24 or 48 hours).[4]
Cytotoxicity and Antiviral Activity Assays
-
MTT Assay (Cytotoxicity): The 50% cytotoxic concentration (CC50) of this compound was determined using a standard MTT assay in Calu-3 cells.[4] This assay measures the metabolic activity of cells and provides an indication of cell viability.
-
RT-qPCR (Antiviral Activity): The antiviral efficacy of this compound was primarily quantified by measuring the reduction in viral RNA levels.[4] Total RNA was isolated from infected cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was performed to target the SARS-CoV-2 nucleocapsid (N) gene.[4] The 50% and 90% effective concentrations (EC50 and EC90) were calculated from the dose-response curves.[4]
-
TCID50 Assay (Infectious Titer): The 50% tissue culture infectious dose (TCID50) assay was used to measure the amount of infectious virus released into the cell culture supernatant following treatment with this compound.[4]
Mechanism of Action Studies
-
Pseudotyped Virus Entry Assay: To determine if this compound affects viral entry, a pseudovirus system was employed.[2][7] Vesicular stomatitis virus (VSV) particles were pseudotyped with the SARS-CoV-2 spike protein.[7] The effect of this compound on the entry of these pseudoviruses into ACE2-expressing cells was measured, typically using a luciferase reporter gene.[2][8]
-
Western Blotting: The expression levels of viral structural proteins (e.g., Nucleocapsid, Spike, Membrane, and Envelope) in cell lysates and in released viral particles were assessed by western blotting to determine if this compound affects protein synthesis.[5]
-
Glycerol Gradient Sedimentation: To directly assess the impact of this compound on N protein oligomerization, cell extracts from cells transfected with the N protein were treated with or without this compound and then subjected to sedimentation through a 10-40% glycerol gradient.[5] Fractions were collected and the concentration of the N protein in each fraction was determined by ELISA, allowing for the analysis of its oligomeric state.[5]
-
Pull-down Assay: To confirm the interaction between this compound and the SARS-CoV-2 N protein, a pull-down assay was performed using a this compound-conjugated resin.[5] Material bound to the resin was then analyzed by western blot for the presence of the N protein.[5]
Visualizing the Mechanism and Workflow
To further clarify the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound on the SARS-CoV-2 life cycle.
Caption: High-level workflow for evaluating this compound's antiviral properties.
Conclusion
This compound represents a promising therapeutic candidate for COVID-19 with a distinct mechanism of action that targets the assembly of the SARS-CoV-2 nucleocapsid.[1][3] Its ability to interfere with N protein oligomerization, a critical step in the viral life cycle, and its potent efficacy against multiple viral variants highlight its potential as a valuable tool in the ongoing effort to combat SARS-CoV-2.[1][2] The detailed experimental data and protocols provided herein offer a comprehensive resource for the scientific community to further investigate and develop this and similar antiviral strategies.
References
- 1. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Mechanism of PAV-104 Inhibition of SARS-CoV-2 Viral Particle Assembly
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel viral threats necessitates the development of antiviral therapeutics with unique mechanisms of action that can overcome the challenges of viral evolution and drug resistance. PAV-104 is a small molecule inhibitor that has demonstrated potent, broad-spectrum antiviral activity against various respiratory viruses.[1] This technical guide provides an in-depth analysis of the molecular mechanism by which this compound inhibits the assembly of SARS-CoV-2 viral particles, a critical step in the viral replication cycle. By interacting with the viral nucleocapsid (N) protein, this compound disrupts its oligomerization, thereby preventing the formation of infectious virions.[2][3] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to offer a comprehensive resource for the scientific community.
Introduction to this compound
This compound is a novel small molecule that was identified through a cell-free protein synthesis and assembly (CFPSA) screen as an inhibitor of viral assembly.[1][3] It has shown efficacy against a range of respiratory viruses, suggesting a mechanism that targets a conserved aspect of viral replication.[1] In the context of the COVID-19 pandemic, research has focused on its potent activity against SARS-CoV-2, including various variants of concern.[1][4] Unlike many existing antiviral agents that target viral entry or replication enzymes, this compound acts at the late stage of the viral life cycle, specifically inhibiting the assembly of new viral particles.[4]
Mechanism of Action: Inhibition of Nucleocapsid Oligomerization
The antiviral activity of this compound against SARS-CoV-2 stems from its direct interaction with the viral nucleocapsid (N) protein.[2][5] The N protein is a multifunctional phosphoprotein that plays a crucial role in the viral life cycle, including packaging the viral RNA genome, and is essential for the assembly of the ribonucleoprotein (RNP) complex and the subsequent formation of the viral particle.
Studies have demonstrated that this compound does not affect early stages of the viral life cycle such as viral entry, mRNA transcription, or protein synthesis.[2][3] Instead, its inhibitory effect is concentrated on the post-translational stages. The key mechanism involves this compound interfering with the oligomerization of the N protein.[4][5] This disruption prevents the proper formation of the viral capsid, which is necessary to encase the viral genome and produce infectious progeny virions.[4]
Furthermore, transcriptomic analysis has revealed that this compound treatment can reverse the induction of the type-I interferon response and the maturation of the nucleoprotein signaling pathway that are typically triggered by SARS-CoV-2 infection and support its replication.[2][6]
Quantitative Data Summary
The antiviral potency and cytotoxic profile of this compound have been evaluated in various cell-based assays. The following table summarizes the key quantitative data from studies conducted in Calu-3 cells, a human lung cancer cell line commonly used for respiratory virus research.
| Parameter | Cell Line | Virus Strain | Value | Reference(s) |
| EC50 | Calu-3 | SARS-CoV-2 (USA-WA1/2020) | 1.7 nM | [1] |
| EC90 | Calu-3 | SARS-CoV-2 (USA-WA1/2020) | 23.5 nM - 24.5 nM | [1][4] |
| CC50 | Calu-3 | N/A | 1306 nM - 3732 nM | [1][6] |
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
-
EC90 (90% Effective Concentration): The concentration of a drug that is required for 90% of the maximum effect in vitro.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that is toxic to 50% of the cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to host cells.
Protocol:
-
Seed Calu-3 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or DMSO as a control) for a specified period (e.g., 24-48 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the relative cell viability compared to the DMSO-treated control cells to determine the CC50 value.[6]
Antiviral Activity Assay (RT-qPCR)
Objective: To quantify the inhibition of viral replication by this compound.
Protocol:
-
Pre-treat Calu-3 cells with various concentrations of this compound or DMSO for one hour.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[6]
-
After a 24-hour incubation period in the presence of the compound, isolate total RNA from the cells.
-
Perform reverse transcription quantitative PCR (RT-qPCR) targeting a specific viral gene, such as the N gene, to quantify the amount of viral RNA.
-
Normalize the viral RNA levels to a housekeeping gene and compare the levels in this compound-treated cells to DMSO-treated cells to calculate the percent inhibition and determine the EC50 and EC90 values.[6]
Drug Resin Affinity Chromatography (DRAC)
Objective: To identify the viral protein target of this compound.
Protocol:
-
Covalently couple this compound to a 4% crosslinked agarose resin. A control resin without the compound is also prepared.
-
Prepare cellular extracts from Calu-3 cells that are either uninfected or infected with a SARS-CoV-2 variant.
-
Incubate the cell extracts with the this compound drug resin and the control resin to allow for the binding of target proteins.
-
Wash the resins to remove non-specifically bound proteins.
-
Elute the bound proteins from the resin.
-
Analyze the eluates by running them on a gel and performing a Western blot using an antibody specific for the SARS-CoV-2 N protein.
-
Quantify the band density of the N protein to confirm its interaction with this compound.[1]
Conclusion
This compound represents a promising antiviral candidate with a distinct mechanism of action that targets the late stages of the SARS-CoV-2 replication cycle. By specifically interacting with the nucleocapsid protein and inhibiting its oligomerization, this compound effectively blocks the assembly of new viral particles. This targeted approach, combined with its potent antiviral activity at nanomolar concentrations and favorable cytotoxicity profile, underscores its potential as a therapeutic agent for COVID-19. Further research and clinical evaluation are warranted to fully assess the therapeutic utility of this compound.
References
- 1. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Discovery of PAV-104: A Technical Guide to a Novel SARS-CoV-2 Assembly Inhibitor Identified via Cell-Free Protein Synthesis Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of PAV-104, a promising small molecule inhibitor of SARS-CoV-2. Identified through an innovative cell-free protein synthesis and assembly (CFPSA) screen, this compound presents a unique mechanism of action by targeting the final stages of the viral life cycle, specifically inhibiting the oligomerization of the nucleocapsid (N) protein and thereby blocking viral particle assembly.[1][2][3][4][5] This document details the experimental methodologies, quantitative data, and the underlying signaling pathways associated with this compound's antiviral activity.
Quantitative Data Summary
The antiviral potency and cytotoxic profile of this compound have been evaluated in various cell-based assays. The following tables summarize the key quantitative data, providing a comparative perspective on its efficacy.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound against SARS-CoV-2 in Calu-3 Cells
| Parameter | This compound | Remdesivir | Method | Reference |
| EC50 (nM) | 1.725 | 7.9 | RT-qPCR | [2][6] |
| 0.5 | 0.65 | Infectious Titer | [2][6] | |
| EC90 (nM) | 24.5 | 219.9 | RT-qPCR | [2][6] |
| 10.3 | 19.2 | Infectious Titer | [2][6] | |
| CC50 (nM) | 3732 | Not Reported | MTT Assay | [1] |
| 1306 | Not Reported | MTT Assay | [2] |
Table 2: Antiviral Activity of this compound against SARS-CoV-2 Variants in Primary Human Airway Epithelial Cells (AECs)
| SARS-CoV-2 Variant | Inhibition | Assay | Reference |
| Gamma (P.1) | >99% at highest tested concentration | RT-qPCR | [1][6] |
| Delta | Significantly reduced replication | RT-qPCR | [1][6][7] |
| Omicron | Significantly reduced replication | RT-qPCR | [1][6][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Cell-Free Protein Synthesis and Assembly (CFPSA) Screen for Viral Assembly Inhibitors (Representative Protocol)
While the precise proprietary protocol used by Prosetta Biosciences for the discovery of this compound is not publicly available, a representative methodology based on established principles of CFPS for screening viral assembly inhibitors is described below.
Objective: To identify small molecules that inhibit the assembly of viral components in a cell-free environment.
Materials:
-
E. coli S30 extract for in vitro transcription and translation
-
Plasmid DNA encoding the SARS-CoV-2 Nucleocapsid (N) protein
-
Amino acid mixture
-
Energy solution (ATP, GTP, creatine phosphate, creatine kinase)
-
T7 RNA polymerase
-
RNase inhibitor
-
Small molecule compound library
-
384-well microplates
-
Assay buffer (e.g., PBS with BSA)
-
Detection reagents for protein-protein or protein-RNA interactions (e.g., AlphaLISA, FRET)
Procedure:
-
Reaction Setup: In a 384-well plate, combine the E. coli S30 extract, energy solution, amino acids, T7 RNA polymerase, RNase inhibitor, and the plasmid DNA encoding the SARS-CoV-2 N protein.
-
Compound Addition: Add a unique small molecule from the compound library to each well at a final concentration typically in the low micromolar range. Include appropriate controls (e.g., DMSO as a negative control, known assembly inhibitors as positive controls).
-
Protein Synthesis and Assembly: Incubate the plate at 30-37°C for several hours to allow for the transcription of the N gene and the translation of the N protein. During this incubation, the newly synthesized N proteins will begin to self-assemble (oligomerize).
-
Detection of Assembly: Following incubation, add the detection reagents to each well. The choice of detection method will depend on the specific assay design. For N protein oligomerization, an AlphaLISA (Amplified Luminescent Proximity Homestead Assay) can be employed using antibodies targeting the N protein conjugated to donor and acceptor beads. A signal is generated only when the N proteins are in close proximity (i.e., have oligomerized).
-
Data Analysis: Measure the signal in each well using a plate reader. A decrease in signal in the presence of a compound compared to the DMSO control indicates potential inhibition of N protein assembly.
-
Hit Confirmation and Dose-Response: Promising "hits" are then re-tested in the same assay to confirm their activity. A dose-response curve is generated by testing the compound at multiple concentrations to determine its potency (e.g., IC50).
RT-qPCR for Quantification of SARS-CoV-2 Replication
Objective: To quantify the amount of viral RNA in infected cells as a measure of viral replication.
Materials:
-
Calu-3 or primary human airway epithelial cells
-
SARS-CoV-2 virus stock
-
This compound and Remdesivir
-
Cell culture medium
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)
-
Primers and probe targeting a specific viral gene (e.g., the N gene)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed Calu-3 cells or primary AECs in 96-well plates and culture until they form a confluent monolayer.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, Remdesivir, or DMSO (vehicle control) for one hour.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI), for example, 0.001 or 0.01.
-
Incubation: Incubate the infected cells for 24 to 48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or a gene-specific primer.
-
qPCR: Perform qPCR using the synthesized cDNA, a qPCR master mix, and primers/probe specific for the SARS-CoV-2 N gene. A housekeeping gene (e.g., GAPDH) should also be amplified for normalization.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative amount of viral RNA in each sample. The percent inhibition of viral replication is calculated by comparing the viral RNA levels in compound-treated cells to the DMSO-treated control. The EC50 and EC90 values are then calculated from the dose-response curves.
MTT Assay for Cell Viability
Objective: To assess the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
Calu-3 cells
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Calu-3 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a control for 100% viability.
-
Incubation: Incubate the cells for a period that corresponds to the duration of the antiviral assays (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key pathways and workflows related to the discovery and mechanism of action of this compound.
Caption: Workflow for the discovery of this compound via a cell-free protein synthesis and assembly screen.
Caption: The maturation and assembly pathway of the SARS-CoV-2 nucleocapsid protein and the inhibitory action of this compound.
Caption: Logical relationship showing this compound's reversal of the SARS-CoV-2-induced Type-I interferon response.
This technical guide provides a comprehensive overview of the discovery and characterization of this compound, a novel inhibitor of SARS-CoV-2 assembly. The data and methodologies presented herein are intended to support further research and development of this and other next-generation antiviral therapeutics.
References
- 1. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PAV-104: A Technical Whitepaper on its Pan-Respiratory Virus Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PAV-104 is a novel small-molecule inhibitor demonstrating potent antiviral activity against a broad spectrum of respiratory viruses. Identified through a cell-free protein synthesis and assembly (CFPSA) screen, this compound targets a host-based mechanism, specifically the assembly of viral capsids, presenting a high barrier to viral resistance. Extensive research has elucidated its efficacy and mechanism of action against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and prior work has established its activity against several other families of respiratory viruses. This document provides a comprehensive technical overview of the available data on this compound, including its quantitative antiviral activity, detailed experimental protocols, and the current understanding of its mechanism of action.
Pan-Respiratory Antiviral Activity of this compound
This compound has been identified as a broad-spectrum antiviral agent with efficacy against a range of respiratory viruses. While detailed quantitative data for viruses other than SARS-CoV-2 is limited in the public domain, initial research has demonstrated potent antiviral effects against Influenza virus, Nipah virus, respiratory syncytial virus (RSV), adenovirus, and human rhinovirus with minimal toxicity[1]. The development of this compound emerged from a chemotype with established broad activity against Orthomyxoviridae, Paramyxoviridae, Adenoviridae, Herpesviridae, and Picornaviridae[1].
Quantitative Antiviral Activity against SARS-CoV-2
The antiviral potency of this compound has been extensively characterized against SARS-CoV-2 in various cell-based assays. The tables below summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2
| Cell Line | Virus Strain | Assay Method | EC50 (nM) | EC90 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Calu-3 | USA-WA1/2020 | RT-qPCR (N gene) | 1.725 | 24.5 | 1306 | 757.1 | [2] |
| Calu-3 | USA-WA1/2020 | Infectious Titer (TCID50) | 0.5 | 10.3 | 1306 | 2612 | [2] |
| Calu-3 | Not Specified | Not Specified | 1.7 | 23.5 | 3732 | 2195.3 | [1] |
Table 2: Comparative Efficacy of this compound and Remdesivir against SARS-CoV-2 in Calu-3 Cells
| Compound | Assay Method | EC50 (nM) | EC90 (nM) | Reference |
| This compound | RT-qPCR (N gene) | 1.725 | 24.5 | [2] |
| Remdesivir | RT-qPCR (N gene) | 7.9 | 219.9 | [2] |
| This compound | Infectious Titer (TCID50) | 0.5 | 10.3 | [2] |
| Remdesivir | Infectious Titer (TCID50) | 0.65 | 19.3 | [2] |
Mechanism of Action
This compound exerts its antiviral effect through a host-centric mechanism that inhibits a late stage of the viral life cycle. It has been demonstrated that this compound does not interfere with viral entry, mRNA transcription, or protein synthesis[2][3]. Instead, its primary mechanism is the inhibition of viral particle assembly[2][4].
For SARS-CoV-2, this compound interacts with the viral nucleocapsid (N) protein, interfering with its oligomerization[2][4]. This disruption of N protein oligomerization is a critical failure point in the formation of new viral particles.
Furthermore, transcriptomic analysis has revealed that this compound reverses the induction of the Type-I interferon response and the 'maturation of nucleoprotein' signaling pathway that are typically triggered by SARS-CoV-2 infection[1][2][5]. This suggests that beyond direct inhibition of viral assembly, this compound may also have a modulating effect on the host's inflammatory response to the virus[1].
Caption: Mechanism of action of this compound on the SARS-CoV-2 life cycle.
Experimental Protocols
Cell Lines and Virus Strains
-
Cell Lines:
-
Virus Strains:
In Vitro Antiviral Activity Assay in Calu-3 Cells
-
Cell Seeding: Seed Calu-3 cells in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Pre-treatment: Pre-treat the cells with the diluted this compound or DMSO (vehicle control) for one hour at 37°C.
-
Infection: Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 or 0.001[2][3].
-
Incubation: Maintain the compound in the media and incubate the infected cells for 24 to 48 hours at 37°C[2][3].
-
Quantification of Viral Replication:
In Vitro Antiviral Activity Assay in Primary Human AECs
-
Cell Culture: Culture primary human AECs at an air-liquid interface (ALI).
-
Pre-treatment: Pre-treat the ALI-cultured AECs with this compound in the basal compartment for one hour.
-
Infection: Add SARS-CoV-2 (e.g., Gamma variant at an MOI of 0.1) to the apical and basal compartments and incubate for two hours at 37°C[1].
-
Post-infection Treatment: Wash the cells and add fresh medium containing this compound to the basal compartment.
-
Incubation: Incubate the cells for 36 hours at 37°C[1].
-
Analysis: Harvest the cells for RNA isolation and subsequent RT-qPCR analysis of viral gene expression[1].
Caption: Experimental workflow for testing this compound in primary human AECs.
Cytotoxicity Assay
-
Cell Seeding: Seed Calu-3 cells in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
MTT Assay: Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability[1].
-
Calculation: Calculate the 50% cytotoxic concentration (CC50) value[1].
Nucleocapsid Oligomerization Inhibition Assay
While the specific protocol for the SARS-CoV-2 N protein oligomerization inhibition assay with this compound is not detailed in the reviewed literature, such assays generally involve:
-
Recombinant Protein Expression: Expression and purification of recombinant SARS-CoV-2 N protein.
-
Oligomerization Induction: Inducing oligomerization of the N protein in vitro, often through the addition of RNA or by adjusting buffer conditions.
-
Treatment: Incubating the N protein with various concentrations of this compound prior to or during the induction of oligomerization.
-
Analysis: Analyzing the extent of N protein oligomerization using techniques such as native polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or dynamic light scattering.
Signaling Pathway Modulation
Transcriptomic studies of SARS-CoV-2 infected cells treated with this compound have revealed significant modulation of host signaling pathways.
Type-I Interferon (IFN) Signaling Pathway
SARS-CoV-2 infection typically induces a Type-I IFN response. However, treatment with this compound has been shown to reverse this induction and reduce the expression of specific IFN-regulated genes[1][7]. This modulation of the IFN pathway may contribute to an anti-inflammatory effect in addition to the direct antiviral activity[1].
Maturation of Nucleoprotein Signaling Pathway
This compound treatment negatively regulates the 'maturation of nucleoprotein' signaling pathway, which is normally upregulated by SARS-CoV-2 infection[1]. This pathway is known to support coronavirus replication, and its suppression by this compound is consistent with the observed mechanism of inhibiting viral assembly and budding[1].
References
- 1. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. c19early.org [c19early.org]
- 6. escholarship.org [escholarship.org]
- 7. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PAV-104 on the Type-I Interferon Response: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PAV-104, a novel antiviral candidate, with a specific focus on its modulatory effects on the host's type-I interferon (IFN) response during SARS-CoV-2 infection. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a small molecule that has demonstrated potent, broad-spectrum antiviral activity against SARS-CoV-2 and its variants.[1][2][3][4] Its primary mechanism of action is the inhibition of viral assembly by interfering with the oligomerization of the SARS-CoV-2 nucleocapsid (N) protein.[5][1][2][3][4][6][7][8] A key finding from preclinical studies is the ability of this compound to reverse the induction of the type-I interferon signaling pathway that is typically triggered by SARS-CoV-2 infection.[5][1][2][3][4][7][8] This is significant as a dysregulated and delayed type-I IFN response is often associated with severe COVID-19 pathology.[5]
Mechanism of Action of this compound
This compound's antiviral activity is centered on the disruption of a critical step in the SARS-CoV-2 life cycle: viral particle assembly. By interacting with the viral N protein, this compound prevents its oligomerization, a process essential for the formation of the ribonucleoprotein complex and subsequent virion budding.[5][1][2][3][4][7] This targeted action effectively halts the production of new, infectious viral particles.
-
Caption: Mechanism of action of this compound in the SARS-CoV-2 life cycle. */
Quantitative Analysis of Type-I Interferon Response Modulation
Transcriptomic analysis of SARS-CoV-2 infected human airway epithelial cells (AECs) treated with this compound revealed a significant reversal of the host's innate immune response. The following table summarizes the key findings from the differential gene expression analysis.
| Pathway | Condition | Regulation | Number of Differentially Expressed Genes (DEGs) |
| Type-I Interferon Signaling | SARS-CoV-2 Infection | Upregulated | 128 |
| SARS-CoV-2 Infection + this compound | Downregulated (Reversed) | 115 | |
| Antiviral Response | SARS-CoV-2 Infection | Upregulated | 97 |
| SARS-CoV-2 Infection + this compound | Downregulated (Reversed) | 89 |
Experimental Protocols
The following section details the key experimental protocols used to elucidate the effect of this compound on the type-I interferon response.
Cell Culture and Viral Infection
-
Cell Line: Human airway epithelial cells (AECs).
-
Culture Conditions: Cells were cultured at an air-liquid interface to mimic the in vivo respiratory environment.
-
Virus: SARS-CoV-2 (various lineages, including P.1, Delta, and Omicron).[5]
-
Infection Protocol: AECs were pre-incubated with either DMSO (vehicle control) or this compound at specified concentrations for one hour. Subsequently, cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1. After a two-hour incubation period, the inoculum was removed, and fresh media containing DMSO or this compound was added.
RNA Sequencing and Transcriptomic Analysis
-
RNA Isolation: Total RNA was extracted from cell lysates at 36 hours post-infection.
-
Sequencing: RNA sequencing was performed to generate a global transcriptomic profile of the host cells.
-
Data Analysis: Differential gene expression analysis was conducted using DESeq2. Genes with an adjusted p-value of less than 0.05 were considered significantly differentially expressed. Gene set enrichment analysis was performed using the fgsea package with the Reactome database.[5]
Signaling Pathway Visualization
The following diagrams illustrate the canonical type-I interferon signaling pathway and the proposed intervention by this compound.
-
Caption: Proposed model of this compound's reversal of Type-I IFN induction. */
Conclusion
This compound presents a promising, host-centric therapeutic strategy for COVID-19. Its ability to not only inhibit viral replication but also to modulate the host's innate immune response by reversing the type-I interferon induction addresses a key aspect of severe COVID-19 pathology. The data strongly suggest that by preventing the dysregulated inflammatory response, this compound may reduce the hyperinflammation often associated with severe disease. Further investigation into the precise molecular interactions between this compound and the components of the interferon signaling pathway is warranted to fully elucidate its immunomodulatory effects.
References
- 1. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay between SARS-CoV-2 and the type I interferon response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. c19early.org [c19early.org]
An In-depth Technical Guide to the Chemical Properties of PAV-104
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and antiviral activity of PAV-104, a novel small molecule inhibitor of SARS-CoV-2. The information is compiled from recent preclinical studies, offering valuable insights for researchers in virology and professionals in drug development.
Core Chemical Properties and Mechanism of Action
This compound is a promising antiviral candidate with a mechanism of action that is distinct from currently approved therapeutics such as remdesivir.[1][2][3] It operates during the late stages of the viral life cycle, specifically targeting the assembly of new viral particles.[2][3]
The primary molecular target of this compound is the SARS-CoV-2 nucleocapsid (N) protein.[1][2][4][5][6] By interacting with the N protein, this compound interferes with its oligomerization, a critical step for the formation of the viral capsid.[1][2][4][5][6] This disruption ultimately blocks the assembly and subsequent budding of new, infectious virions.[1][2][3] Importantly, studies have shown that this compound does not inhibit earlier stages of the viral life cycle, such as viral entry into the host cell, mRNA transcription, or protein synthesis.[1][5][6] This targeted action suggests a specific antiviral mechanism with potentially fewer off-target effects.
Furthermore, this compound has demonstrated broad-spectrum activity against various SARS-CoV-2 variants, including the Delta and Omicron variants, highlighting its potential to be effective against newly emerging strains.[1][2][3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Antiviral Activity of this compound against SARS-CoV-2 in Calu-3 Cells
| Metric | This compound | Remdesivir | Method |
| EC50 | 1.7 nM[2] / 1.725 nM[5] | 7.9 nM[2][5] | RT-qPCR |
| EC90 | 23.5 nM[2] / 24.5 nM[3][5] | 218.1 nM[2] / 219.9 nM[3][5] | RT-qPCR |
Table 2: Cytotoxicity of this compound
| Metric | Value | Cell Line | Method |
| CC50 | 3732 nM[2] / 1306 nM[5] | Calu-3 | MTT Assay |
Table 3: Pharmacokinetic Properties of this compound in a Rat Model
| Parameter | Observation |
| Dosing | Once-daily oral administration |
| Blood Concentration | Achieves >200-fold of the EC90 |
| Tissue Distribution | Lung to plasma ratio of 0.3[2][5] |
Impact on Host Signaling Pathways
Beyond its direct antiviral action, this compound has been shown to modulate the host's cellular response to SARS-CoV-2 infection. Transcriptomic analysis has revealed that this compound can reverse the induction of the type-I interferon (IFN) signaling pathway, which is typically activated upon viral infection.[1][2][3][5][6] Additionally, it reverses the "maturation of nucleoprotein" signaling pathway, a host pathway known to be exploited by coronaviruses to support their replication.[1][2][3][5][6] this compound has also been observed to bind to a subset of the host protein 14-3-3, which is involved in the cellular trafficking of the viral N protein.[2][3]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. The procedure begins with the reaction of aldehyde 1 and 2,4-dimethoxybenzyl amine 2 in toluene, heated to 80°C for 24 hours. Following the removal of the solvent, the residue is dissolved in methanol and cooled. Sodium borohydride is then slowly added, and the mixture is stirred at room temperature for 12 hours. After solvent removal, the resulting residue is taken up in ethyl acetate, and a saturated sodium bicarbonate solution is added, followed by stirring for one hour to yield this compound.[2][5]
Antiviral Activity Assay (RT-qPCR)
The antiviral efficacy of this compound was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Calu-3 cells or primary human airway epithelial cells (AECs) were pre-treated with varying concentrations of this compound for one hour.[2][7] The cells were then infected with SARS-CoV-2 at a specified multiplicity of infection (MOI) and incubated in the presence of the compound.[2][7] After a designated period (e.g., 24 or 36 hours), total RNA was isolated from the cells.[2][7] The levels of viral RNA, specifically targeting the N gene, were then quantified by RT-qPCR to determine the extent of viral replication inhibition.[2][7]
Cytotoxicity Assay (MTT Assay)
The potential toxicity of this compound to host cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Calu-3 cells were treated with a range of concentrations of this compound.[2][5] After a specified incubation period, the MTT reagent was added to the cells. Viable cells with active metabolism convert the water-soluble MTT to an insoluble formazan, which is then solubilized. The absorbance of the solubilized formazan is measured, and the relative cell viability is calculated as a percentage of the untreated control. This data is used to determine the 50% cytotoxic concentration (CC50).[2][5]
Drug Resin Affinity Chromatography (DRAC)
To confirm the direct interaction between this compound and the SARS-CoV-2 N protein, Drug Resin Affinity Chromatography (DRAC) was employed.[2][3] Cell extracts from uninfected or SARS-CoV-2-infected Calu-3 cells were prepared and incubated with a resin to which this compound was chemically bound.[2][3] Proteins from the cell extracts that bind to the this compound on the resin were then eluted. These eluted fractions were analyzed by western blot using an antibody specific for the SARS-CoV-2 N protein to confirm its presence, thereby demonstrating a direct interaction.[2][3]
Virus-Like Particle (VLP) Formation Assay
The effect of this compound on the assembly of viral particles was investigated using a virus-like particle (VLP) formation assay. HEK-293T cells were transfected to express the structural proteins of SARS-CoV-2, leading to the formation and release of VLPs into the cell culture supernatant.[2][3] These cells were treated with either this compound or a vehicle control (DMSO). The supernatants were then collected, and VLPs were pelleted by ultracentrifugation. The presence of viral structural proteins in the cell lysates and the pelleted VLPs was quantified by western blot to determine if this compound treatment reduced the formation and release of these particles.[2][3]
References
- 1. escholarship.org [escholarship.org]
- 2. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PAV-104: A Novel Viral Assembly Inhibitor as a Potential Therapeutic for COVID-19
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The ongoing evolution of SARS-CoV-2 necessitates the development of novel antiviral therapeutics with high barriers to resistance. This document provides a comprehensive technical overview of PAV-104, a small molecule viral assembly inhibitor that has demonstrated potent preclinical activity against SARS-CoV-2. This compound operates via a distinct mechanism of action, interfering with the oligomerization of the viral nucleocapsid (N) protein, a critical step in virion assembly. This guide synthesizes the currently available data on its efficacy, mechanism, and experimental validation, offering a resource for researchers and professionals in the field of antiviral drug development.
Mechanism of Action
This compound's primary antiviral activity stems from its ability to disrupt the late stages of the SARS-CoV-2 replication cycle.[1] Unlike many existing antiviral agents that target viral entry or enzymatic activity, this compound does not affect viral entry, mRNA transcription, or protein synthesis.[1][2][3] Instead, its mechanism is centered on the inhibition of viral particle assembly.[1][2][3]
Preclinical studies have shown that this compound directly interacts with the SARS-CoV-2 nucleocapsid (N) protein.[1][2][4] This interaction interferes with the N protein's ability to oligomerize, a crucial process for the formation of the viral capsid and the subsequent budding of new virions.[1] By preventing proper N protein assembly, this compound effectively halts the production of new infectious viral particles.[1][2]
Furthermore, transcriptomic analysis has revealed that this compound treatment reverses the induction of the type-I interferon (IFN) response and the maturation of the nucleoprotein signaling pathway, which are typically exploited by coronaviruses to support their replication.[1][3] This suggests a dual benefit of direct viral inhibition and modulation of the host's cellular environment to be less conducive to viral propagation.[3]
References
The Role of PAV-104 in Blocking SARS-CoV-2 Nucleocapsid Oligomerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global imperative for novel antiviral therapeutics against SARS-CoV-2, particularly those with a high barrier to resistance, has led to the investigation of innovative viral targets. The SARS-CoV-2 nucleocapsid (N) protein, essential for viral genome packaging and virion assembly, presents a compelling target. The oligomerization of the N protein is a critical step in the formation of the ribonucleoprotein complex. The small molecule PAV-104 has emerged as a potent inhibitor of SARS-CoV-2 replication.[1][2][3] This technical guide delineates the mechanism of action of this compound, focusing on its role as a direct inhibitor of N protein oligomerization, thereby blocking viral particle assembly. We provide a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction: Targeting Nucleocapsid Oligomerization
The SARS-CoV-2 life cycle involves a series of intricate steps, beginning with viral entry and culminating in the assembly and release of new virions.[1] The nucleocapsid (N) protein plays a central role in the later stages of this cycle. It encapsidates the viral RNA genome to form a helical ribonucleoprotein (RNP) complex, which is a foundational component of the mature virion. The formation of this RNP complex is dependent on the self-association, or oligomerization, of N protein monomers.
This compound is a small molecule that has been identified as a potent inhibitor of SARS-CoV-2 replication across various viral variants.[3][4] Unlike many antiviral agents that target viral entry or replication enzymes, this compound acts at the late stages of the viral life cycle by specifically interfering with the assembly of new viral particles.[1][3] This is achieved through its direct interaction with the N protein, which disrupts the oligomerization process.[1][2] This unique mechanism of action makes this compound a promising candidate for further therapeutic development, potentially in combination with other antiviral agents.
Quantitative Efficacy of this compound
The antiviral activity of this compound has been quantified in various cell-based assays, demonstrating its high potency against SARS-CoV-2. The following tables summarize the key quantitative data from studies conducted in Calu-3 cells and primary human airway epithelial cells (AECs).
Table 1: Antiviral Activity and Cytotoxicity of this compound in Calu-3 Cells
| Parameter | Value (nM) | SARS-CoV-2 Strain | Assay | Reference |
| EC50 | 1.725 | USA-WA1/2020 | RT-qPCR | [4] |
| EC90 | 24.5 | USA-WA1/2020 | RT-qPCR | [4] |
| CC50 | 1306 | Not Applicable | MTT Assay | [4] |
| CC50 | 3732 | Not Applicable | MTT Assay | [3] |
Table 2: Comparative Antiviral Activity of this compound and Remdesivir in Calu-3 Cells
| Compound | EC50 (nM) | EC90 (nM) | SARS-CoV-2 Strain | Assay | Reference |
| This compound | 1.725 | 24.5 | MOI of 0.001 | RT-qPCR | [4] |
| Remdesivir | 7.9 | 219.9 | MOI of 0.001 | RT-qPCR | [4] |
Table 3: Inhibition of SARS-CoV-2 Variants by this compound in Primary Human Airway Epithelial Cells (AECs)
| SARS-CoV-2 Variant | Inhibition at highest tested concentration | p-value | Cell Type | Reference |
| Gamma (P.1) | >99% | < 0.01 | Primary AECs | [3][5] |
| Delta | Significantly reduced replication | < 0.01 | Primary AECs | [3][5] |
| Omicron | Significantly reduced replication | < 0.01 | Primary AECs | [3][5] |
Mechanism of Action: Inhibition of Nucleocapsid Oligomerization
This compound exerts its antiviral effect by directly targeting the SARS-CoV-2 nucleocapsid protein and interfering with its ability to self-assemble. This disruption of N protein oligomerization is a critical blow to the viral life cycle, as it prevents the formation of the RNP complex and, consequently, the assembly of new, infectious virions.[1][2][6]
Signaling Pathway and Experimental Workflow
The interaction of this compound with the N protein and the subsequent downstream effects can be visualized through the following diagrams.
Caption: Mechanism of this compound Action on the SARS-CoV-2 Life Cycle.
Transcriptomic analysis has revealed that this compound treatment also reverses the induction of the type-I interferon response and the "maturation of nucleoprotein" signaling pathway that is typically triggered by SARS-CoV-2 infection.[1][3]
Caption: Key experimental workflows for evaluating this compound's efficacy.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Drug Resin Affinity Chromatography (DRAC)
This protocol is adapted from descriptions of DRAC used to identify the binding partners of small molecules.[3]
-
Resin Preparation: Covalently couple this compound to a 4% crosslinked agarose resin. A control resin without this compound should be prepared in parallel.
-
Cell Lysate Preparation: Culture Calu-3 cells and infect with SARS-CoV-2 (Delta or Omicron variant) or leave uninfected as a control. After 24-48 hours, harvest the cells and prepare cellular extracts by lysis in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
Binding: Incubate the cell lysates with the this compound-coupled resin and the control resin for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the resins extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the resin using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific for the SARS-CoV-2 N protein.
Fluorescence Polarization (FP) Assay for Inhibition of N-Protein Oligomerization
This is a hypothetical protocol based on standard FP assay principles for studying protein-protein interactions.
-
Reagent Preparation:
-
Recombinantly express and purify SARS-CoV-2 N protein.
-
Label a portion of the N protein with a fluorescent probe (e.g., fluorescein) to create a tracer.
-
Prepare a dilution series of unlabeled N protein.
-
Prepare a dilution series of this compound.
-
-
Assay Setup:
-
In a 384-well black plate, add a fixed concentration of the fluorescently labeled N protein tracer.
-
Direct Binding: To determine the affinity of N protein self-association, add increasing concentrations of unlabeled N protein to the wells containing the tracer.
-
Inhibition Assay: To test the inhibitory effect of this compound, add a fixed concentration of unlabeled N protein (that gives a significant FP signal) and increasing concentrations of this compound to the wells containing the tracer.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the concentration of unlabeled N protein or this compound. Calculate the Kd for N protein self-association and the IC50 for this compound inhibition.
Surface Plasmon Resonance (SPR) for this compound Binding to N-Protein
This is a hypothetical protocol based on standard SPR methodologies for analyzing small molecule-protein interactions.[7]
-
Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the purified SARS-CoV-2 N protein onto the sensor chip surface using amine coupling chemistry.[7] A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Inject the different concentrations of this compound over the N protein-immobilized surface and the reference flow cell at a constant flow rate.
-
Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases.
-
-
Regeneration: After each injection, regenerate the sensor surface using a mild regeneration solution to remove the bound this compound.
-
Data Analysis:
-
Subtract the reference flow cell data from the N protein flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
This compound represents a promising antiviral candidate with a distinct mechanism of action that targets a key step in the SARS-CoV-2 life cycle – the oligomerization of the nucleocapsid protein. Its high potency against various SARS-CoV-2 variants and its favorable in vitro profile underscore its potential as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel antiviral strategies against COVID-19 and future coronavirus threats. Further investigation into the in vivo efficacy and safety of this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 4. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
The Antiviral Spectrum of PAV-104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAV-104 is a novel small molecule inhibitor demonstrating potent antiviral activity across a range of respiratory viruses. Initially identified through a cell-free protein synthesis and assembly screen, this compound has emerged as a promising broad-spectrum antiviral candidate.[1][2] This technical guide provides a comprehensive overview of the known antiviral spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Core Mechanism of Action: A Host-Oriented Approach
This compound exhibits a distinct mechanism of action that targets the host-virus interface, specifically interfering with the assembly of new viral particles.[2][3] Unlike antiviral drugs that directly target viral enzymes, this compound's host-oriented approach may offer a higher genetic barrier to the development of viral resistance.[4]
In the context of SARS-CoV-2, this compound has been shown to interact with the viral nucleocapsid (N) protein, disrupting its oligomerization.[2][5][6] This interference prevents the proper assembly of the viral capsid, a critical step in the formation of new, infectious virions.[2][5][6] This mechanism of inhibiting a late-stage event in the viral life cycle has been confirmed by studies showing that this compound does not affect viral entry, mRNA transcription, or protein synthesis.[2][5]
Furthermore, transcriptomic analysis of SARS-CoV-2 infected cells treated with this compound revealed a reversal of the virus-induced type-I interferon (IFN) response and modulation of the 'maturation of nucleoprotein' signaling pathway, which is known to be supportive of coronavirus replication.[2][5][6] This suggests that this compound may also possess immunomodulatory properties that contribute to its therapeutic potential.
Quantitative Antiviral Activity
The antiviral activity of this compound has been most extensively characterized against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants. While described as a broad-spectrum antiviral with activity against other respiratory viruses, specific quantitative data for these other viruses are not as readily available in the cited literature.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2
| Virus Strain/Variant | Cell Line | Assay Type | EC50 (nM) | EC90 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/EC50) | Citation(s) |
| SARS-CoV-2 (USA-WA1/2020) | Calu-3 | RT-qPCR | 1.725 | 24.5 | 1306 | ~757 | [7] |
| SARS-CoV-2 (Gamma variant, P.1) | Primary Human Airway Epithelial Cells (AECs) | RT-qPCR | >99% inhibition at highest tested concentration | - | - | - | [2][8] |
| SARS-CoV-2 (Delta variant) | Primary Human Airway Epithelial Cells (AECs) | RT-qPCR | Significantly reduced replication | - | - | - | [2][9] |
| SARS-CoV-2 (Omicron variant) | Primary Human Airway Epithelial Cells (AECs) | RT-qPCR | Significantly reduced replication | - | - | - | [2][9] |
Note: The highest tested concentration for the Gamma variant in primary AECs resulted in over 99% inhibition of infection.[2][8]
Broad-Spectrum Antiviral Activity (Qualitative)
This compound has been reported to exert potent antiviral effects against a range of other respiratory viruses, although specific EC50 and CC50 values are not provided in the available literature. This broad-spectrum activity suggests a mechanism that targets a common host dependency factor or pathway utilized by these different viral families.
The reported antiviral spectrum includes:
The chemotype to which this compound belongs has also demonstrated broad activity against several families of respiratory viruses:
-
Orthomyxoviridae
-
Paramyxoviridae
-
Adenoviridae
-
Herpesviridae
-
Picornaviridae
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Antiviral Activity Assay against SARS-CoV-2 (RT-qPCR)
-
Cell Lines:
-
Virus:
-
SARS-CoV-2 isolates (e.g., USA-WA1/2020, Gamma, Delta, Omicron variants).
-
-
Methodology:
-
Cells are seeded in appropriate culture vessels (e.g., 96-well plates).
-
Cells are pre-incubated with various concentrations of this compound (or DMSO as a vehicle control) for one hour.[2][7][9]
-
Following pre-incubation, cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), typically 0.01.[2][7]
-
This compound is maintained in the culture medium throughout the infection period.
-
At a designated time post-infection (e.g., 24 or 36 hours), total RNA is isolated from the cells.[2][7][9]
-
Quantitative reverse transcription PCR (RT-qPCR) is performed to quantify the levels of a specific viral gene, such as the nucleocapsid (N) gene, relative to a host housekeeping gene.[2][7]
-
The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated based on the dose-response curve of viral RNA inhibition.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Line: Calu-3 cells.
-
Methodology:
-
Cells are seeded in a 96-well plate.
-
Cells are treated with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 48 hours), the culture medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 3 hours at 37°C.[2]
-
During this incubation, viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are no longer viable, is determined from the dose-response curve.[2][7]
-
Plaque Reduction Neutralization Test (PRNT) - General Protocol
This is a general protocol for a standard virological assay used to quantify the titer of neutralizing antibodies or the inhibitory concentration of an antiviral compound.
-
Principle: This assay measures the ability of a compound to reduce the number of virus-induced plaques (areas of cell death) in a cell monolayer.
-
Methodology:
-
A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
A known amount of virus is pre-incubated with serial dilutions of the antiviral compound.
-
The virus-compound mixture is then added to the cell monolayer and allowed to adsorb.
-
After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[3]
-
The plates are incubated for a period sufficient for plaque formation (typically several days).
-
Plaques are then visualized by staining the cell monolayer (e.g., with crystal violet).
-
The number of plaques is counted for each compound concentration and compared to the virus-only control.
-
The concentration of the compound that reduces the number of plaques by 50% (PRNT50) is determined.[1][10]
-
Signaling Pathways and Logical Relationships
This compound Mechanism of Action Workflow
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting SARS-CoV-2 replication.
Caption: Proposed mechanism of this compound, which inhibits SARS-CoV-2 assembly by blocking N protein oligomerization.
Experimental Workflow for Antiviral Activity and Cytotoxicity
This diagram outlines the logical flow of experiments to determine the antiviral efficacy and safety profile of a compound like this compound.
Caption: Standard workflow for evaluating the cytotoxicity and antiviral activity of a test compound.
Signaling Pathway Modulation by this compound in SARS-CoV-2 Infection
The following diagram depicts the effect of this compound on host signaling pathways during SARS-CoV-2 infection.
Caption: this compound reverses the host's Type-I IFN and nucleoprotein maturation pathway induction by SARS-CoV-2.
Conclusion
This compound is a promising broad-spectrum antiviral agent with a novel, host-oriented mechanism of action that inhibits viral assembly. Its potent activity against SARS-CoV-2, including emerging variants, has been well-documented. While its activity against other respiratory viruses is noted, further quantitative studies are required to fully delineate its antiviral spectrum and to support its continued development as a pan-respiratory viral therapeutic. The detailed experimental protocols provided in this guide are intended to facilitate such future investigations.
References
- 1. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 2. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. 2.4. Plaque Reduction Neutralization Test (PRNT) [bio-protocol.org]
- 5. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c19early.org [c19early.org]
- 7. researchgate.net [researchgate.net]
- 8. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioagilytix.com [bioagilytix.com]
Methodological & Application
Application Notes and Protocols for PAV-104 in Calu-3 Cell Lines
These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing the experimental antiviral compound PAV-104 with the Calu-3 human lung adenocarcinoma cell line. The included methodologies cover cytotoxicity and antiviral efficacy assays against SARS-CoV-2, along with a summary of the compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the cytotoxic and antiviral activities of this compound in Calu-3 cells.
Table 1: Cytotoxicity of this compound in Calu-3 Cells
| Compound | 50% Cytotoxic Concentration (CC50) | Assay Method |
| This compound | 3732 nM[1] | MTT Assay |
Table 2: Antiviral Efficacy of this compound and Remdesivir against SARS-CoV-2 in Calu-3 Cells
| Compound | 50% Effective Concentration (EC50) | 90% Effective Concentration (EC90) | Assay Method |
| This compound | 1.725 nM[2][3] | 24.5 nM[2][3] | RT-qPCR (N gene) |
| Remdesivir | 7.9 nM[2][3] | 219.9 nM[2][3] | RT-qPCR (N gene) |
Experimental Protocols
Cell Culture
The Calu-3 cell line, derived from a human bronchial adenocarcinoma, is a valuable model for studying respiratory viruses.[4] These cells can be cultured to form polarized monolayers, mimicking the epithelial lining of the airways.[5] For general maintenance, Calu-3 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10-20% fetal bovine serum (FBS), non-essential amino acids, L-glutamine, and HEPES buffer.[4] Cells should be incubated at 37°C in a humidified atmosphere with 5-7% CO2.[4]
Cytotoxicity Assay Protocol
This protocol determines the concentration of this compound that is toxic to Calu-3 cells.
Materials:
-
Calu-3 cells
-
96-well cell culture plates
-
Complete growth medium (EMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT assay kit (e.g., Abcam, ab211091)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed Calu-3 cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0 to 5000 nM.[1] A vehicle control (DMSO) should be included.
-
Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 48 hours at 37°C.[1]
-
After incubation, carefully remove the medium.
-
Add 100 µL of MTT reagent (diluted 1:1 in serum-free DMEM) to each well and incubate for 3 hours at 37°C.[1]
-
Remove the MTT reagent and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 590 nm using a microplate reader.[1]
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the CC50 value.
Antiviral Activity Assay Protocol
This protocol assesses the efficacy of this compound in inhibiting SARS-CoV-2 replication in Calu-3 cells.
Materials:
-
Calu-3 cells
-
96-well or 24-well cell culture plates
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Remdesivir (as a positive control)
-
SARS-CoV-2 virus stock
-
RNA extraction kit
-
RT-qPCR reagents (primers and probes targeting the SARS-CoV-2 N gene)
-
TCID50 assay components (e.g., Vero E6 cells)
Procedure:
-
Seed Calu-3 cells in appropriate culture plates and grow to confluency.
-
Prepare dilutions of this compound and Remdesivir in culture medium at various concentrations (e.g., 6.25 nM, 25 nM, 50 nM, and 100 nM for this compound).[1][2]
-
Pre-treat the cells with the compound dilutions for 1 hour at 37°C.[1][2]
-
Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 or 0.001.[1][2][3]
-
Maintain the cells in the medium containing the respective concentrations of this compound or Remdesivir for the duration of the experiment (24 to 48 hours).[1][2][3]
-
At the end of the incubation period, harvest the cell culture supernatants and/or the cells.
Data Analysis:
-
RT-qPCR for Viral RNA Quantification:
-
TCID50 Assay for Infectious Virus Titer:
-
Use the harvested cell culture supernatants to perform a TCID50 assay on a susceptible cell line (e.g., Vero E6 cells) to determine the infectious virus titer.[1]
-
Calculate the reduction in viral titer in treated samples compared to the control.
-
Mechanism of Action and Signaling Pathways
This compound acts as a viral assembly inhibitor.[2] It specifically targets the late stages of the SARS-CoV-2 replication cycle.[2] The compound interacts with the viral nucleocapsid (N) protein, interfering with its oligomerization.[3][6] This disruption prevents the proper assembly of the viral capsid and subsequent budding of new virus particles.[2]
Furthermore, transcriptomic analysis has revealed that this compound can reverse the induction of the type-I interferon (IFN) response and the maturation of the nucleoprotein signaling pathway, which are typically stimulated by SARS-CoV-2 infection to support its replication.[2][3][6]
Diagrams
References
- 1. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishing a Liquid-covered Culture of Polarized Human Airway Epithelial Calu-3 Cells to Study Host Cell Response to Respiratory Pathogens In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
Application Notes and Protocols for PAV-104 in Primary Human Airway Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAV-104 is a novel small molecule inhibitor of viral assembly that has demonstrated potent, broad-spectrum antiviral activity against various respiratory viruses.[1][2] This document provides detailed application notes and protocols for the use of this compound in primary human airway epithelial cells (AECs), a critical in vitro model for studying respiratory viral infections. This compound represents a promising therapeutic candidate, particularly for SARS-CoV-2, as it targets a distinct mechanism of action compared to existing antiviral agents.[3][4]
Mechanism of Action
This compound inhibits viral replication by interfering with the late stages of the viral life cycle.[1][2] Specifically, it interacts with the viral nucleocapsid (N) protein, disrupting its oligomerization.[3][4][5] This interference with N protein function effectively blocks the assembly of new viral particles, thereby preventing the propagation of the infection.[3][4] Importantly, this compound does not affect viral entry, mRNA transcription, or protein synthesis.[3][4][6] Furthermore, transcriptomic analyses have revealed that this compound can reverse the induction of the type-I interferon (IFN) response triggered by SARS-CoV-2 infection.[1][3][4][6]
References
- 1. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Air-Liquid Interface (ALI) Culture Model for PAV-104 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The air-liquid interface (ALI) culture model provides a physiologically relevant in vitro system that mimics the pseudostratified mucociliary epithelium of the human respiratory tract.[1][2] This advanced cell culture technique allows for the differentiation of primary human bronchial epithelial cells (HBECs) into a three-dimensional structure comprising key cell types such as ciliated cells, goblet cells, and basal cells.[2] The ALI model is instrumental in studying respiratory diseases, host-pathogen interactions, and for the evaluation of novel therapeutic agents like PAV-104.[1][2][3]
This compound is a novel small molecule antiviral compound that has demonstrated potent, broad-spectrum activity against a range of respiratory viruses, including SARS-CoV-2 variants.[4][5][6][7][8][9][10] Its mechanism of action involves the inhibition of viral particle assembly.[4][5][6][7][9][10] Specifically, this compound interacts with the viral nucleocapsid (N) protein, interfering with its oligomerization, which is a critical step in the formation of new viral particles.[4][5][7][9] Transcriptomic analyses have further revealed that this compound treatment can reverse the host's Type-I interferon response and the "maturation of nucleoprotein" signaling pathway, which are typically induced by viral infection to support replication.[4][5][7][8]
These application notes provide a detailed protocol for establishing and maintaining an ALI culture of primary human airway epithelial cells for the purpose of testing the efficacy and cytotoxicity of this compound.
Experimental Protocols
Part 1: Establishment of Air-Liquid Interface (ALI) Culture
This protocol outlines the steps for expanding and differentiating primary human bronchial epithelial cells (HBECs) to form a mature mucociliary epithelium.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Cell culture inserts with a permeable membrane (e.g., 0.4 µm pore size)
-
24-well cell culture plates
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
ALI Differentiation Medium (e.g., PneumaCult™-ALI Medium)[11]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Coating solution (e.g., Collagen solution)
Protocol:
-
Coating of Transwell Inserts:
-
Pre-coat the apical side of the cell culture inserts with a suitable extracellular matrix protein, such as collagen.
-
Incubate the coated inserts for at least 2 hours at 37°C.
-
Aspirate any remaining coating solution and wash with sterile PBS before cell seeding.
-
-
Expansion of HBECs (Submerged Culture):
-
Thaw cryopreserved primary HBECs and seed them onto the coated Transwell inserts in a 24-well plate.
-
Add BEGM to both the apical (200 µL) and basolateral (500 µL) chambers of the insert.[12]
-
Culture the cells at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Monitor the cells daily until they reach 100% confluence, which typically takes 3-5 days.
-
-
Initiation of ALI Culture ("Air-Lift"):
-
Differentiation and Maturation:
-
Maintain the cultures at 37°C and 5% CO2 for at least 21-28 days to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.[3]
-
During this period, mucus may accumulate on the apical surface. Perform an apical wash with warm PBS as needed to clear the mucus, typically once a week.[13]
-
Part 2: this compound Treatment and Viral Infection
This protocol describes the procedure for treating the differentiated ALI cultures with this compound and subsequent viral infection to assess its antiviral activity.
Materials:
-
Differentiated ALI cultures (21-28 days post-air-lift)
-
This compound compound, dissolved in a suitable solvent (e.g., DMSO)
-
Respiratory virus stock (e.g., SARS-CoV-2)
-
Infection medium (serum-free culture medium)
-
ALI Differentiation Medium
Protocol:
-
Pre-treatment with this compound:
-
Viral Infection:
-
Gently wash the apical surface of the ALI cultures with warm PBS to remove accumulated mucus.[14]
-
Prepare the viral inoculum in infection medium at the desired multiplicity of infection (MOI).
-
Add the viral inoculum to the apical chamber of the inserts and incubate for 2 hours at 37°C to allow for viral adsorption.[4][6]
-
-
Post-Infection Treatment:
-
After the 2-hour incubation, remove the viral inoculum from the apical chamber and wash the apical surface three times with PBS to remove unbound virus.
-
Replenish the basolateral chamber with fresh ALI Differentiation Medium containing the respective concentrations of this compound or vehicle control.
-
Incubate the cultures for the desired experimental duration (e.g., 36-48 hours) at 37°C and 5% CO2.[4][6]
-
Part 3: Endpoint Analysis
This section details the assays to quantify the effects of this compound on the ALI culture model.
Lactate Dehydrogenase (LDH) Assay:
-
Collect the basolateral medium at the end of the experiment.
-
Measure the amount of LDH released from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[15][16][17]
MTS Assay:
-
At the end of the treatment period, add MTS reagent to the basolateral medium.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm to determine cell viability.[15][16]
Transepithelial Electrical Resistance (TEER) Measurement:
-
To measure TEER, add 200 µL of warm PBS to the apical chamber and 500 µL to the basolateral chamber.[12]
-
Use an epithelial voltohmmeter with "chopstick" electrodes to measure the resistance across the epithelial layer.[11][12][18]
-
Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert to obtain the final TEER value in Ω·cm².[18]
-
Perform measurements before treatment and at various time points post-treatment.
Ciliary Beat Frequency (CBF) Analysis:
-
Capture high-speed videos of the ciliated cells using an inverted microscope equipped with a high-speed camera.[19][20]
-
Analyze the videos using specialized software (e.g., CiliaBeat software) to determine the ciliary beat frequency in Hertz (Hz).[19][20]
-
Collect apical washes at specified time points.
-
Quantify the amount of mucin in the washes using an enzyme-linked lectin assay (ELLA) or an enzyme-linked immunosorbent assay (ELISA) with antibodies specific for MUC5AC or MUC5B.[21][22]
-
Quantitative Reverse Transcription PCR (RT-qPCR):
-
Plaque Assay:
-
Collect apical washes or cell lysates at various times post-infection.
-
Perform serial dilutions and infect a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) to determine the viral titer in plaque-forming units (PFU)/mL.
-
Data Presentation
Table 1: Antiviral Activity of this compound against SARS-CoV-2 Variants in Primary Human Airway Epithelial Cells (AECs) Cultured at ALI.
| SARS-CoV-2 Variant | This compound Concentration | % Inhibition of Viral Replication | p-value | Reference |
| Gamma (P.1) | Highest Tested Conc. | >99% | < 0.01 | [4] |
| Delta | Not specified | Significantly reduced | < 0.01 | [4] |
| Omicron | Not specified | Significantly reduced | < 0.01 | [4] |
Table 2: Cytotoxicity of this compound in Calu-3 Cells (as a surrogate for airway epithelial cells).
| Cell Line | Assay | CC50 Value | Reference |
| Calu-3 | MTT Assay | 3732 nM | [4] |
Visualizations
Caption: Experimental workflow for this compound testing in an ALI culture model.
Caption: Proposed mechanism of action of this compound on viral replication.
References
- 1. promocell.com [promocell.com]
- 2. stemcell.com [stemcell.com]
- 3. Establishing Air-Liquid Interface (ALI) Airway Culture Models for Infectious Disease Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 6. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. c19early.org [c19early.org]
- 11. stemcell.com [stemcell.com]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
- 14. Studying RSV Infection Using the Air-Liquid Interface Model - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. Genetic toxicity testing using human in vitro organotypic airway cultures: Assessing DNA damage with the CometChip and mutagenesis by Duplex Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of an air-liquid interface in vitro cell co-culture model to estimate the hazard of aerosol exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicine.umich.edu [medicine.umich.edu]
- 19. Lung ciliary beat frequency analysis | Newcells Biotech [newcellsbiotech.co.uk]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanophysical Stimulations of Mucin Secretion in Cultures of Nasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring PAV-104 Efficacy using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAV-104 is an antiviral compound that has demonstrated efficacy against SARS-CoV-2 by inhibiting viral replication.[1][2][3][4][5] Its mechanism of action is centered on the interference with the oligomerization of the SARS-CoV-2 nucleocapsid (N) protein, a critical step in the assembly of new viral particles.[1][2][3][4][5] Unlike other antiviral agents, this compound does not impact viral entry, mRNA transcription, or protein synthesis, making it a targeted inhibitor of a late-stage process in the viral life cycle.[2][3][4][5]
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for the quantification of viral RNA. This makes it an invaluable tool for assessing the efficacy of antiviral compounds like this compound by precisely measuring the reduction in viral load in treated samples compared to untreated controls.[6][7][8][9][][11] These application notes provide a detailed protocol for utilizing RT-qPCR to determine the in vitro efficacy of this compound against SARS-CoV-2.
Signaling Pathway of this compound Action
The following diagram illustrates the targeted action of this compound in the SARS-CoV-2 replication cycle.
Caption: Mechanism of action of this compound, inhibiting SARS-CoV-2 replication.
Experimental Protocol: RT-qPCR for this compound Efficacy
This protocol outlines the steps for cell culture, viral infection, RNA extraction, and RT-qPCR to quantify the reduction in SARS-CoV-2 viral load following this compound treatment.
Materials
| Reagent/Equipment | Supplier | Catalog Number |
| Vero E6 Cells | ATCC | CRL-1586 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| SARS-CoV-2 Isolate | BEI Resources | (e.g., USA-WA1/2020) |
| This compound | MedChemExpress | HY-114286 |
| QIAamp Viral RNA Mini Kit | QIAGEN | 52904 |
| TaqPath 1-Step RT-qPCR Master Mix | Applied Biosystems | A15300 |
| N gene primers and probe | Integrated DNA Technologies | (Custom synthesis) |
| RNase-free water, tubes, and filter tips | Various | - |
| 96-well cell culture plates | Corning | 3596 |
| 96-well qPCR plates | Bio-Rad | HSS9601 |
| Real-time PCR instrument | Bio-Rad | (e.g., CFX96) |
Experimental Workflow
Caption: Workflow for assessing this compound efficacy using RT-qPCR.
Step-by-Step Methodology
1. Cell Culture and Seeding:
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Seed 2 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for cell adherence.
2. This compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound to the respective wells.
-
Include vehicle control (DMSO) and no-treatment control wells.
3. Viral Infection:
-
Dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.01 in DMEM.
-
Add the diluted virus to all wells except for the mock-infected controls.
-
The final volume in each well should be 200 µL.
4. Incubation:
-
Incubate the plate at 37°C and 5% CO₂ for 48 hours.
5. RNA Extraction:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
Extract viral RNA using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.
-
Elute the RNA in 60 µL of RNase-free water.
6. RT-qPCR:
-
Prepare the RT-qPCR reaction mix in a 96-well qPCR plate as described in the table below.
-
Use primers and a probe targeting the SARS-CoV-2 N gene.
-
Run the plate on a real-time PCR instrument with the specified cycling conditions.
RT-qPCR Reaction Setup
| Component | Volume per Reaction (µL) | Final Concentration |
| TaqPath 1-Step RT-qPCR Master Mix (4X) | 5 | 1X |
| Forward Primer (10 µM) | 1 | 500 nM |
| Reverse Primer (10 µM) | 1 | 500 nM |
| Probe (5 µM) | 1 | 250 nM |
| Extracted RNA | 5 | - |
| RNase-free Water | 7 | - |
| Total Volume | 20 | - |
RT-qPCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| UNG Incubation | 25 | 2 minutes | 1 |
| Reverse Transcription | 50 | 15 minutes | 1 |
| Polymerase Activation | 95 | 2 minutes | 1 |
| Denaturation | 95 | 3 seconds | 40 |
| Annealing/Extension | 60 | 30 seconds | 40 |
Data Analysis and Presentation
-
Standard Curve: Generate a standard curve using a serial dilution of a known quantity of SARS-CoV-2 RNA to enable absolute quantification of viral copies per mL.
-
Quantification: Determine the viral load for each sample by interpolating the Cq values against the standard curve.
-
Efficacy Calculation: Calculate the percent inhibition of viral replication for each this compound concentration relative to the vehicle control.
% Inhibition = (1 - (Viral Load_treated / Viral Load_control)) * 100
-
EC₅₀ Determination: Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model to determine the half-maximal effective concentration (EC₅₀).
Example Data Summary
| This compound (nM) | Mean Cq Value | Viral Load (copies/mL) | % Inhibition |
| 0 (Vehicle) | 18.5 | 1.2 x 10⁷ | 0 |
| 1 | 21.2 | 1.5 x 10⁶ | 87.5 |
| 10 | 24.8 | 9.4 x 10⁴ | 99.2 |
| 100 | 28.1 | 7.3 x 10³ | 99.9 |
| 1000 | No Cq | < LOD | 100 |
| LOD: Limit of Detection |
Conclusion
This protocol provides a robust and reproducible method for quantifying the antiviral efficacy of this compound against SARS-CoV-2 using RT-qPCR. By accurately measuring the reduction in viral RNA, researchers can effectively determine key parameters such as EC₅₀ values, which are crucial for the preclinical development of this and other antiviral compounds. Adherence to best practices in RT-qPCR assay design and execution is paramount for generating high-quality, reliable data.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Applications of Quantitative Real-Time PCR in Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Viral Load Quantification Using Reverse Transcription Polymerase Chain Reaction and Digital Droplet Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. bioradiations.com [bioradiations.com]
Application Note: Visualizing the Disruption of SARS-CoV-2 Assembly with PAV-104 using Immunofluorescence
Introduction
PAV-104 is a novel small molecule inhibitor of viral assembly that has demonstrated potent, broad-spectrum antiviral activity against respiratory viruses, including SARS-CoV-2.[1][2][3] Its mechanism of action involves targeting the viral nucleocapsid (N) protein, a critical component for viral genome packaging and virion assembly.[1][4][5][6] Specifically, this compound interacts with the SARS-CoV-2 N protein and disrupts its oligomerization, thereby blocking the formation of new viral particles.[1][4][7] This application note provides a detailed protocol for the immunofluorescent staining of the SARS-CoV-2 N protein in infected cells to visualize the effects of this compound treatment. Immunofluorescence is a powerful technique to study the subcellular localization and expression levels of viral proteins, offering a visual confirmation of the antiviral activity of compounds like this compound.
Data Presentation
The antiviral efficacy and cytotoxicity of this compound have been quantified in various studies. The following tables summarize key quantitative data for this compound in Calu-3 cells, a human lung adenocarcinoma cell line highly permissive to SARS-CoV-2 infection.
| Parameter | Value | Cell Line | Reference |
| CC50 | 3732 nM | Calu-3 | [8] |
| EC50 | 1.725 nM | Calu-3 | |
| EC90 | 24.5 nM | Calu-3 |
Table 1: Cytotoxicity and Efficacy of this compound in Calu-3 Cells. CC50 (50% cytotoxic concentration) indicates the concentration at which 50% of the cells are killed. EC50 and EC90 (50% and 90% effective concentration) represent the concentrations required to inhibit 90% of viral replication, respectively.
Experimental Protocols
This section details the protocol for infecting Calu-3 cells with SARS-CoV-2, treating with this compound, and subsequently performing immunofluorescence staining for the viral N protein.
Materials
-
Cell Line: Calu-3 (human lung adenocarcinoma epithelial cells)
-
Virus: SARS-CoV-2 (e.g., USA-WA1/2020 strain)
-
Compound: this compound (dissolved in DMSO)
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal antibody against SARS-CoV-2 Nucleocapsid protein (validated for immunofluorescence).
-
Secondary Antibody: Goat anti-rabbit or goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or FITC).
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Procedure
-
Cell Seeding:
-
Seed Calu-3 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
This compound Treatment and Viral Infection:
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 10 nM to 100 nM is recommended for observing a dose-dependent effect.
-
Pre-treat the cells with the diluted this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.
-
Incubate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
-
Fixation:
-
Carefully remove the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. This step is crucial for allowing the antibody to access the intracellular N protein.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SARS-CoV-2 N protein antibody in 1% BSA in PBS according to the manufacturer's recommended dilution.
-
Remove the blocking buffer and add the diluted primary antibody to each well.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in 1% BSA in PBS.
-
Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope or a confocal microscope.
-
Capture images of the N protein staining (e.g., green fluorescence) and the DAPI-stained nuclei (blue fluorescence).
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Figure 1: Experimental workflow for immunofluorescence staining.
Figure 2: Mechanism of action of this compound.
References
- 1. SARS-CoV-2 Nucleocapsid Antibodies for Research | www.antibodies-online.com [antibodies-online.com]
- 2. Sensitive and Specific Immunohistochemistry Protocol for Nucleocapsid Protein from All Common SARS-CoV-2 Virus Strains in Formalin-Fixed, Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. SARS-CoV-2 Nucleocapsid Protein Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Cytotoxicity of PAV-104 Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAV-104 is a novel small molecule inhibitor of viral assembly that has shown potent antiviral activity against a broad range of respiratory viruses, including SARS-CoV-2.[1][2][3][4] As with any therapeutic candidate, evaluating its cytotoxic potential is a critical step in preclinical development. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for determining cell viability.[5][6][7][8]
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][8] This reduction is primarily carried out by mitochondrial dehydrogenases.[5][8] The resulting formazan crystals are insoluble and can be dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[6][7] The absorbance of the solubilized formazan solution is directly proportional to the number of viable cells and can be quantified using a spectrophotometer.[7][9]
Data Presentation: Cytotoxicity of this compound
The following table summarizes representative data on the cytotoxic effect of this compound on a human lung adenocarcinoma epithelial cell line (Calu-3), as determined by the MTT assay. The 50% cytotoxic concentration (CC50) is a key parameter for evaluating the toxicity of a compound.
| Cell Line | Compound | Exposure Time (hrs) | CC50 (nM) |
| Calu-3 | This compound | 72 | 1306[2] |
| Calu-3 | This compound | Not Specified | 3732[3] |
Note: CC50 values can vary between experiments and cell lines. The data presented here is for illustrative purposes. It is recommended that each laboratory determines the CC50 for their specific cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Human cancer cell line (e.g., Calu-3, A549, or another relevant cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell viability.
-
Dilute the cells in a complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium. It is advisable to perform a wide range of concentrations initially to determine the approximate cytotoxic range.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and an untreated control (cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
Signaling Pathways in Drug-Induced Cytotoxicity
The cytotoxicity of a compound can be mediated through various signaling pathways, often culminating in apoptosis (programmed cell death) or necrosis. These pathways can be initiated by external stimuli (extrinsic pathway) or internal cellular stress (intrinsic pathway). Key players in these pathways include caspases, the Bcl-2 family of proteins, and signaling kinases. Anticancer drugs, for instance, are known to induce apoptotic cell death through these complex signaling cascades.[10][11] The activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins are crucial for the therapeutic efficacy of such drugs.[10]
Caption: Simplified overview of apoptotic signaling pathways induced by cytotoxic agents.
Conclusion
The MTT assay is a robust and reliable method for assessing the in vitro cytotoxicity of this compound. The detailed protocol provided in these application notes will enable researchers to accurately determine the cytotoxic profile of this promising antiviral compound. Understanding the dose-dependent effects of this compound on cell viability is essential for its continued development as a potential therapeutic agent.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for PAV-104 in High-Throughput Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAV-104 is a novel small molecule inhibitor of viral assembly with demonstrated potent antiviral activity against SARS-CoV-2 and its variants.[1][2][3][4] It was identified through a cell-free protein synthesis and assembly screen and represents a promising therapeutic candidate with a mechanism distinct from currently approved antivirals.[1][2][5][6] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize new antiviral compounds, particularly those targeting viral assembly.
Mechanism of Action
This compound exerts its antiviral effect by targeting a late stage in the viral replication cycle.[3][4] It specifically interacts with the SARS-CoV-2 nucleocapsid (N) protein, interfering with its oligomerization.[1][2][6][7] This disruption prevents the proper assembly of viral particles, thereby inhibiting the production of new, infectious virions.[1][2][6] Importantly, this compound does not affect early-stage viral processes such as entry, mRNA transcription, or protein synthesis.[1][2][5] Transcriptomic studies have also revealed that this compound reverses the host's type-I interferon response induced by SARS-CoV-2 infection and modulates the "maturation of nucleoprotein" signaling pathway that supports coronavirus replication.[1][2][4][6]
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Calu-3 Cells
This table summarizes the key antiviral potency and cytotoxicity metrics for this compound against SARS-CoV-2 (USA-WA1/2020) in the human lung adenocarcinoma cell line, Calu-3. For comparison, data for remdesivir, a known RNA-dependent RNA polymerase inhibitor, is also included.
| Compound | Parameter | Value (nM) | Cell Line | Virus Strain |
| This compound | EC50 | 1.725[5] | Calu-3 | SARS-CoV-2 (USA-WA1/2020) |
| EC90 | 24.5[5] | Calu-3 | SARS-CoV-2 (USA-WA1/2020) | |
| CC50 | 1306 - 3732[4][5] | Calu-3 | N/A | |
| Remdesivir | EC50 | 7.9[5] | Calu-3 | SARS-CoV-2 (USA-WA1/2020) |
| EC90 | 219.9[5] | Calu-3 | SARS-CoV-2 (USA-WA1/2020) |
EC50: Half-maximal effective concentration. EC90: 90% effective concentration. CC50: Half-maximal cytotoxic concentration.
Table 2: Antiviral Activity of this compound Against SARS-CoV-2 Variants
This compound has demonstrated broad antiviral activity against multiple SARS-CoV-2 variants of concern in primary human airway epithelial cells (AECs).
| SARS-CoV-2 Variant | Cell Type | Result |
| Gamma (P.1) | Primary AECs | >99% inhibition of infection at the highest tested concentration.[4] |
| Delta | Primary AECs | Significant reduction in viral replication.[4][8] |
| Omicron | Primary AECs | Significant reduction in viral replication.[4][8] |
Mandatory Visualizations
Caption: Mechanism of this compound action on the SARS-CoV-2 lifecycle.
Caption: High-throughput screening workflow for antiviral discovery.
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of SARS-CoV-2 Replication
This protocol describes a cell-based assay suitable for HTS to identify compounds that inhibit SARS-CoV-2 replication. This compound should be used as a positive control to benchmark the potency of hit compounds.
1. Materials:
- Cells: Calu-3 human airway epithelial cells.
- Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020) at a known titer.
- Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, DMSO, test compound library.
- Controls: this compound (positive control), Remdesivir (positive control), DMSO (negative control).
- Plates: 384-well, clear-bottom, black-walled tissue culture plates.
- Equipment: Automated liquid handler, BSL-3 facility, incubator, RT-qPCR system.
2. Procedure:
- Cell Seeding: Seed Calu-3 cells in 384-well plates at a density that will result in a 90-95% confluent monolayer at the time of infection. Incubate at 37°C, 5% CO₂.
- Compound Addition: Using an automated liquid handler, add test compounds from the library to the cell plates to achieve the desired final screening concentration. Include wells for controls:
- Positive Control: A dilution series of this compound (e.g., starting from 200 nM).
- Negative Control: DMSO at the same final concentration as the test compounds.
- Pre-incubation: Pre-treat the cells with the compounds for 1 hour at 37°C.[5]
- Infection: In a BSL-3 facility, infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.[5]
- Incubation: Incubate the infected plates for 24-48 hours at 37°C, 5% CO₂.[5]
- Readout (RT-qPCR):
- Lyse the cells and isolate total RNA.
- Perform reverse transcription quantitative PCR (RT-qPCR) targeting a viral gene (e.g., N gene) to quantify viral replication.[5]
- Normalize the data to a housekeeping gene.
- Data Analysis:
- Calculate the percent inhibition of viral replication for each test compound relative to the DMSO control.
- Determine the EC50 values for active compounds ("hits") and the this compound control.
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of any identified hits to ensure that the observed antiviral activity is not due to cell death.
1. Materials:
- Cells: Calu-3 cells.
- Reagents: Test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).
- Plates: 96-well or 384-well tissue culture plates.
2. Procedure:
- Cell Seeding: Seed Calu-3 cells in plates as described in Protocol 1.
- Compound Addition: Add a serial dilution of the hit compounds to the cells.
- Incubation: Incubate for the same duration as the antiviral assay (e.g., 24-48 hours).
- MTT Assay:
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Add the solubilization solution to dissolve the crystals.
- Read the absorbance at 570 nm using a plate reader.
- Data Analysis:
- Calculate the percentage of cell viability relative to the DMSO-treated control cells.
- Determine the CC50 value for each compound. The selectivity index (SI = CC50/EC50) can then be calculated to prioritize non-toxic, potent compounds.
Protocol 3: Mechanism of Action - Time-of-Addition Assay
This assay helps determine if a hit compound acts on an early or late stage of the viral lifecycle, using this compound as a late-stage inhibitor control.
1. Procedure:
- Prepare multiple plates of seeded Calu-3 cells.
- Pre-infection Treatment: Add the hit compound 1 hour before infection and remove it prior to adding the virus. This tests for inhibition of entry.
- Post-infection Treatment: Infect the cells first, then wash to remove the inoculum, and add the hit compound at various time points post-infection (e.g., 2, 4, 8 hours). This tests for inhibition of post-entry steps.
- Control: Include a condition where the compound is present throughout the pre-incubation, infection, and post-infection stages, as in the primary screen.
- Analysis: After 24-48 hours, measure viral replication (RT-qPCR) or viral titer (TCID50).
- Interpretation:
- Inhibition in the pre-infection treatment suggests an effect on viral entry.
- Lack of inhibition in pre-infection but strong inhibition in post-infection treatment (similar to this compound) suggests the compound targets a post-entry stage like replication or assembly.[4]
References
- 1. escholarship.org [escholarship.org]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. c19early.org [c19early.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PAV-104 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of PAV-104 for in vitro cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of SARS-CoV-2 replication.[1][2][3] Its primary mechanism of action is to block viral particle assembly by interacting with the SARS-CoV-2 nucleocapsid (N) protein and interfering with its oligomerization.[1][2][4][5] This action is specific to the late stages of the viral replication cycle and does not affect viral entry, mRNA transcription, or protein synthesis.[1][4][5][6][7][8] Additionally, transcriptomic analysis has revealed that this compound reverses the SARS-CoV-2-induced type-I interferon response.[1][4][5][6]
Q2: What is a good starting concentration range for this compound in cell culture experiments?
Based on published data, a starting concentration range of 6.25 nM to 100 nM is recommended for initial experiments in cell lines like Calu-3.[4] The half-maximal effective concentration (EC50) for SARS-CoV-2 inhibition has been reported to be as low as 1.725 nM , with a 90% effective concentration (EC90) of 24.5 nM .[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is the known cytotoxicity of this compound?
The 50% cytotoxic concentration (CC50) of this compound has been determined in Calu-3 cells. One study reported a CC50 of 3732 nM [4], while another reported a value of 1306 nM .[5] This indicates a favorable therapeutic window, as the effective concentrations for antiviral activity are significantly lower than the concentrations that induce cytotoxicity. However, it is always recommended to determine the CC50 in your specific cell model.
Q4: Which cell lines have been used to test this compound?
This compound has been shown to be effective in inhibiting SARS-CoV-2 replication in both immortalized human airway epithelial cells (AECs), such as Calu-3 cells , and in primary human AECs cultured at an air-liquid interface (ALI).[1][4][5][7]
Q5: How should I prepare and store this compound stock solutions?
To ensure the stability and activity of this compound, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working dilutions for your experiments, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically below 0.5%) to prevent solvent-induced toxicity.
Data Presentation
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 in Calu-3 Cells
| Parameter | Concentration | Reference |
| EC50 | 1.725 nM | [5] |
| EC90 | 24.5 nM | [5] |
Table 2: Cytotoxicity of this compound in Calu-3 Cells
| Parameter | Concentration | Reference |
| CC50 | 3732 nM | [4] |
| CC50 | 1306 nM | [5] |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay
-
Cell Seeding: Seed your cells of interest (e.g., Calu-3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested starting range is from 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period that is relevant to your planned antiviral experiments (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the logarithm of the this compound concentration to determine the CC50 value using non-linear regression analysis.
Protocol 2: Determining the Antiviral Efficacy (EC50) of this compound by RT-qPCR
-
Cell Seeding: Seed Calu-3 cells in a suitable culture plate (e.g., 24-well or 96-well) and allow them to form a confluent monolayer.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., ranging from 0.1 nM to 100 nM) for one hour before infection. Include a vehicle control (DMSO).
-
Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01.[2][4]
-
Incubation: Incubate the infected cells in the presence of this compound for 24 to 48 hours.
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a suitable commercial kit.
-
RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the viral RNA levels. Target a specific viral gene, such as the nucleocapsid (N) gene.[4][5] Normalize the viral gene expression to a host housekeeping gene.
-
Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the EC50 value.
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: General workflow for determining the optimal concentration of this compound.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity are observed even at low concentrations of this compound.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is below 0.5%, as higher concentrations can be toxic to many cell lines. Prepare intermediate dilutions of your this compound stock solution so that the final volume of DMSO added to the wells is minimal. Always include a vehicle-only control in your experiments.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: Your specific cell line may be more sensitive to this compound. Perform a cytotoxicity assay (CC50 determination) with a wider range of concentrations to establish the toxic threshold for your cell model.
-
-
Possible Cause 3: Contamination.
-
Solution: Check your cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, or mycoplasma), as this can increase cell stress and sensitivity to compounds.
-
Problem 2: No antiviral effect of this compound is observed, even at high concentrations.
-
Possible Cause 1: Compound Inactivity.
-
Solution: Ensure that your this compound stock solution was prepared and stored correctly to avoid degradation. Avoid multiple freeze-thaw cycles. If possible, test the compound on a positive control cell line known to be responsive.
-
-
Possible Cause 2: Suboptimal Concentration Range.
-
Solution: The effective concentration can vary between cell lines. Perform a dose-response experiment with a broader range of concentrations (e.g., from 0.01 nM to 1 µM) to identify the active range for your specific cell model.
-
-
Possible Cause 3: Issues with the Viral Assay.
-
Solution: Verify the infectivity of your viral stock and the sensitivity of your detection method (e.g., RT-qPCR primers and probes). Ensure that the MOI used is appropriate for your experimental setup.
-
Problem 3: High variability in results between replicate wells or experiments.
-
Possible Cause 1: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. Small errors in dispensing can lead to significant variations in the final concentration.
-
-
Possible Cause 2: Uneven Cell Seeding.
-
Solution: Ensure that you have a single-cell suspension before seeding and that the cells are evenly distributed across the wells of the plate.
-
-
Possible Cause 3: Edge Effects.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.
-
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. benchchem.com [benchchem.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. benchchem.com [benchchem.com]
Troubleshooting low efficacy of PAV-104 in antiviral assays
This guide provides troubleshooting advice and frequently asked questions for researchers using PAV-104 in antiviral assays. This compound is a novel small molecule inhibitor of SARS-CoV-2 replication. Its primary mechanism of action is the disruption of viral particle assembly by interacting with the viral nucleocapsid (N) protein and interfering with its oligomerization.[1][2][3][4][5] This is a late-stage event in the viral life cycle, which has important implications for experimental design and data interpretation.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is the expected efficacy of this compound against SARS-CoV-2?
A1: In published studies using Calu-3 cells, this compound has demonstrated potent antiviral activity with an EC50 of approximately 1.725 nM and an EC90 of 24.5 nM when cells were treated for one hour prior to infection with SARS-CoV-2 (USA-WA1/2020) at a Multiplicity of Infection (MOI) of 0.001, with endpoints measured at 48 hours post-infection.[7] Efficacy has been confirmed against a broad range of SARS-CoV-2 variants in both immortalized and primary human airway epithelial cells.[1][3][5][7]
Q2: Is this compound cytotoxic?
A2: this compound exhibits low cytotoxicity. In Calu-3 cells, the 50% cytotoxic concentration (CC50) was determined to be 1306 nM.[3][7] This provides a high selectivity index (CC50/EC50), indicating a wide therapeutic window in this cell line. Cytotoxicity should always be assessed in the specific cell line used for your experiments.
Q3: How does this compound work?
A3: this compound inhibits the late stages of the SARS-CoV-2 replication cycle.[3][6] It does not affect viral entry, mRNA transcription, or protein synthesis.[1][7] Instead, it binds to the viral nucleocapsid (N) protein, disrupting its ability to oligomerize, which is a critical step for packaging the viral genome and assembling new virus particles.[1][2][3][5][8]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Low Antiviral Efficacy
If you are observing lower than expected efficacy for this compound in your antiviral assays, consider the following potential issues and solutions.
Issue 1: Suboptimal Assay Timing for a Late-Stage Inhibitor
Question: My results show weak or no inhibition. Could my experimental timeline be the problem?
Answer: Yes. Since this compound targets viral assembly, the timing of its addition relative to infection is critical. If the compound is added too late, or the assay endpoint is too early, a significant portion of the viral replication cycle may have already completed, masking the compound's effect.
Solutions:
-
Pre-treatment: Treat cells with this compound for at least one hour before adding the virus. This ensures the compound is present and active when viral components for assembly begin to accumulate.[7]
-
Time-of-Addition Assay: To confirm the late-stage activity and optimize your protocol, perform a time-of-addition experiment. Add this compound at various time points before and after infection (e.g., -2h, 0h, +2h, +4h, +6h) and measure the effect on viral production.
-
Endpoint Selection: Ensure your assay endpoint (e.g., 24, 48, or 72 hours post-infection) allows for multiple rounds of viral replication to occur, which will amplify the inhibitory effect of a late-stage inhibitor.
Issue 2: Inappropriate Assay Readout
Question: I'm not seeing a strong signal in my assay. Is my measurement method appropriate for this compound's mechanism?
Answer: Possibly not. The choice of assay readout can dramatically influence the perceived efficacy of a viral assembly inhibitor. Assays that measure products of early viral replication stages may not reflect the compound's true impact.
Solutions:
-
Recommended Assays:
-
Plaque Reduction Assay: This is the gold standard for measuring the production of infectious viral particles and is highly relevant for an assembly inhibitor.
-
Viral Titer (TCID50): Quantifies the amount of infectious virus in the supernatant.
-
RT-qPCR of Supernatant: Measures the quantity of viral genomes released from infected cells, which is a direct downstream product of assembly.
-
-
Assays to Interpret with Caution:
-
RT-qPCR of Intracellular Viral RNA: While useful, this may show a weaker effect as this compound does not inhibit RNA transcription.[1] A reduction in intracellular RNA would likely be a secondary effect seen at later time points due to the block in overall viral propagation.
-
Reporter Virus Assays (Luciferase/GFP): The signal from these assays often reflects viral protein expression. Since this compound does not block protein synthesis, the inhibitory effect may appear less potent compared to an inhibitor of entry or replication.[1]
-
Issue 3: Cell Line-Specific Effects
Question: The reported EC50 was in Calu-3 cells, but I am using a different cell line (e.g., Vero E6) and see lower efficacy. Why?
Answer: Antiviral drug efficacy can be highly dependent on the host cell line.[2] Factors such as cellular metabolism, drug efflux pump expression, and the efficiency of the viral replication cycle in that specific cell type can alter compound potency. For example, Vero E6 cells are known to have deficiencies in the interferon response, which can impact viral replication dynamics and the apparent efficacy of some antivirals.
Solutions:
-
Cell Line Validation: If possible, test this compound in a recommended cell line, such as Calu-3 human lung adenocarcinoma cells, to confirm compound activity with a positive control.[7]
-
Cytotoxicity Assessment: Always determine the CC50 of this compound in your specific cell line. High, non-specific toxicity can be misinterpreted as antiviral activity, while lower-than-expected potency may be due to cell-specific metabolism of the compound.
-
Re-optimize MOI: The optimal Multiplicity of Infection can vary between cell lines. A very high MOI might overwhelm the inhibitor, especially in highly permissive cells. Test a range of MOIs (e.g., 0.01, 0.1, 1.0) to find the optimal condition for observing inhibition.
Issue 4: Experimental Variability and Reagent Quality
Question: My results are inconsistent between experiments. What could be the cause?
Answer: Inconsistent results often stem from issues with reagents or experimental procedure.
Solutions:
-
Compound Stability: Ensure your this compound stock solution is fresh and has been stored correctly. Avoid multiple freeze-thaw cycles. Consider performing a dose-response curve with a freshly prepared dilution series from a new aliquot. Small molecules can be unstable in culture media over long incubation periods.[9]
-
Viral Titer: The titer of your viral stock is crucial. Re-titer your stock if it has been stored for a long time or subjected to freeze-thaw cycles. Inconsistent viral input (MOI) will lead to variable results.
-
Cell Health: Use cells at a consistent and low passage number. Ensure cell monolayers are healthy and confluent at the time of infection. Perform regular testing for mycoplasma contamination.
-
Assay Controls: Always include proper controls: "virus only" (positive control), "cells only" (negative control), and a known reference antiviral (e.g., remdesivir) to validate the assay's performance.[10]
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Calu-3 Cells
| Parameter | SARS-CoV-2 (USA-WA1/2020) |
|---|---|
| EC50 | 1.725 nM |
| EC90 | 24.5 nM |
| CC50 | 1306 nM |
| Selectivity Index (SI) | >757 (CC50/EC50) |
Data derived from experiments where Calu-3 cells were pre-treated for 1 hour, infected at an MOI of 0.001, and analyzed by RT-qPCR at 48 hours post-infection.[7]
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the concentration of an antiviral compound required to reduce the number of plaques by 50% (PRNT50).
-
Cell Seeding: Seed a 12-well plate with host cells (e.g., Vero E6) to form a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare a serial dilution of this compound in serum-free culture medium.
-
Virus Preparation: Dilute the SARS-CoV-2 stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
Neutralization: Mix equal volumes of the diluted virus and each this compound dilution. Also, prepare a "virus control" by mixing the virus with medium containing only the vehicle (DMSO). Incubate these mixtures at 37°C for 1 hour.
-
Infection: Remove the culture medium from the cell monolayers. Inoculate the cells with the virus-compound mixtures.
-
Adsorption: Incubate at 37°C for 1 hour, gently rocking the plate every 15 minutes to ensure even distribution.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.8% agarose in 2X MEM) to restrict virus spread.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like 0.1% crystal violet to visualize the plaques.
-
Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction for each concentration relative to the virus control. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol 2: RT-qPCR for Viral RNA in Supernatant
This protocol measures the effect of this compound on the quantity of viral particles released into the culture supernatant.
-
Cell Seeding: Seed host cells (e.g., Calu-3) in a 96-well plate to achieve 90-100% confluency on the day of infection.
-
Compound Treatment: Prepare dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the appropriate this compound concentrations. Include vehicle-only (DMSO) controls. Incubate for 1 hour at 37°C.
-
Infection: Infect the cells by adding SARS-CoV-2 at the desired MOI (e.g., 0.01).
-
Incubation: Incubate the plate at 37°C for the desired period (e.g., 24 or 48 hours).
-
Supernatant Collection: At the end of the incubation, carefully collect the culture supernatant from each well.
-
RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Perform one-step or two-step reverse transcription quantitative PCR (RT-qPCR) using primers and probes specific to a SARS-CoV-2 gene (e.g., N gene or E gene).
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the reduction in viral RNA copies for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Type-Specific Anti-Viral Effects of Novel SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Differential Efficacy of Novel Antiviral Substances in 3D and Monolayer Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: The Impact of DMSO on PAV-104 Antiviral Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PAV-104 in antiviral assays, with a specific focus on the role of its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel antiviral agent that inhibits the replication of SARS-CoV-2.[1][2] Its primary mechanism of action is the disruption of viral assembly.[1][2][3] this compound interacts with the viral nucleocapsid (N) protein, interfering with its oligomerization.[1][2][3][4] This disruption of N protein oligomerization blocks the formation of new viral particles.[1][2][3] It is important to note that this compound does not affect viral entry, mRNA transcription, or protein synthesis, indicating it acts at a late stage of the viral life cycle.[1][2][3][5]
Q2: Why is DMSO used with this compound?
A2: this compound is dissolved in DMSO to prepare stock solutions for use in cell-based antiviral assays.[3] DMSO is a common aprotic solvent used in drug discovery and in vitro studies due to its ability to dissolve a wide range of organic compounds, including many antiviral candidates.
Q3: What are the reported antiviral activity and cytotoxicity values for this compound?
A3: The antiviral potency and cytotoxicity of this compound have been determined in various studies. The 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) are summarized in the table below. These values are crucial for designing experiments with optimal therapeutic windows.
Quantitative Data Summary
| Cell Line | Assay Type | Parameter | Value (nM) | Virus | Reference |
| Calu-3 | RT-qPCR | EC50 | 1.7 | SARS-CoV-2 | [6] |
| Calu-3 | RT-qPCR | EC90 | 23.5 | SARS-CoV-2 | [6] |
| Calu-3 | Infectious Titer | EC50 | 0.5 | SARS-CoV-2 | [6] |
| Calu-3 | Infectious Titer | EC90 | 10.3 | SARS-CoV-2 | [6] |
| Calu-3 | MTT Assay | CC50 | 3732 | N/A | [6] |
| Calu-3 | MTT Assay | CC50 | 1306 | N/A | [3] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on the potential influence of DMSO.
Issue 1: Higher than expected cytotoxicity in vehicle control wells (DMSO only).
-
Possible Cause: The final concentration of DMSO in the cell culture medium is too high. While DMSO is widely used, it can be toxic to cells at certain concentrations, which can vary depending on the cell line.[7]
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Calculate the final percentage of DMSO in your assay wells. It is generally recommended to keep the final DMSO concentration at or below 0.1% to minimize cytotoxic effects.[8][9]
-
Perform a DMSO Toxicity Curve: If you suspect cell line sensitivity, run a dose-response experiment with DMSO alone (e.g., from 0.01% to 1.0%) to determine the maximum non-toxic concentration for your specific cells.
-
Adjust Stock Solution Concentration: If the required dilution of your this compound stock results in a high final DMSO concentration, consider preparing a more concentrated primary stock of this compound in DMSO. This will allow for a smaller volume to be added to the assay, thereby lowering the final DMSO concentration.
-
Issue 2: Inconsistent or lower than expected antiviral activity of this compound.
-
Possible Cause 1: The final concentration of DMSO is affecting viral replication. Some studies have shown that DMSO can, in some instances, enhance or inhibit the replication of certain viruses.[10]
-
Troubleshooting Steps:
-
Maintain Consistent DMSO Concentration: Ensure that the final DMSO concentration is identical across all wells, including the vehicle control and all concentrations of this compound.
-
Review Literature: Check for any known effects of DMSO on the specific virus you are studying.
-
-
Possible Cause 2: Issues with the RT-qPCR assay used to quantify viral replication.
-
Troubleshooting Steps:
-
Optimize RT-qPCR Conditions: DMSO can sometimes enhance the sensitivity and specificity of RT-qPCR by reducing secondary structures in RNA and improving primer annealing.[11][12][13] However, the optimal concentration varies. If you are observing inconsistent results, consider titrating a small amount of DMSO (e.g., 2-5%) into your RT-qPCR reaction mix to see if it improves consistency, as suggested by some studies.[13][14] Be aware that higher concentrations can inhibit the polymerase.[14]
-
Issue 3: Precipitate formation when adding this compound/DMSO stock to aqueous media.
-
Possible Cause: The compound is precipitating out of solution upon dilution into the aqueous cell culture medium.
-
Troubleshooting Steps:
-
Improve Mixing: When adding the DMSO stock to the medium, ensure rapid and thorough mixing. Adding the stock to a larger volume of medium while vortexing can help.
-
Pre-condition the Medium: Some protocols suggest adding a small amount of DMSO to the aqueous solution before adding the compound stock to improve solubility.[15]
-
Visual Inspection: Always visually inspect your diluted compound solutions for any signs of precipitation before adding them to the cells.
-
Experimental Protocols
1. RT-qPCR-Based SARS-CoV-2 Replication Assay
This protocol is a generalized procedure based on methodologies reported in studies of this compound.[3][6]
-
Cell Seeding: Seed a suitable cell line (e.g., Calu-3 cells) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., ≤0.1%). Prepare a vehicle control with the same final DMSO concentration.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the diluted this compound or DMSO vehicle control. Incubate for 1 hour.[3][6]
-
Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI), for example, 0.01.[3]
-
Incubation: Incubate the infected cells for a specified period (e.g., 24 or 48 hours) at 37°C.[3][6]
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the viral RNA levels. Typically, a viral gene such as the nucleocapsid (N) gene is targeted.[3][6] Normalize the viral RNA levels to an internal cellular control gene.
-
Data Analysis: Calculate the percent inhibition of viral replication for each concentration of this compound relative to the DMSO vehicle control and determine the EC50 and EC90 values.
2. Cytotoxicity Assay (MTT)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and a corresponding DMSO vehicle control) for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Below are diagrams illustrating the mechanism of action of this compound, a typical experimental workflow, and a troubleshooting guide.
Caption: Mechanism of this compound action on SARS-CoV-2 assembly.
Caption: Experimental workflow for evaluating this compound.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. escholarship.org [escholarship.org]
- 6. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMSO and Its Role in Differentiation Impact Efficacy of Human Adenovirus (HAdV) Infection in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Stability of PAV-104 in different cell culture media
Welcome to the technical support center for PAV-104. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the stability and efficacy of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For cell culture experiments, this stock solution should be further diluted in your specific cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound stock solutions?
A2: To maintain the stability and activity of this compound, it is essential to adhere to the manufacturer's storage instructions, which typically involve storing stock solutions at low temperatures (-20°C or -80°C) and protecting them from light. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to prepare single-use aliquots of the stock solution.
Q3: Is this compound stable in cell culture media like DMEM or RPMI-1640?
A3: While specific public data on the stability of this compound in various cell culture media is limited, it is a common practice for small molecules to exhibit some level of degradation in aqueous solutions at 37°C over time. Therefore, it is recommended to prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment to ensure consistent activity.
Q4: For how long can I incubate cells with this compound and expect it to be active?
A4: Published studies have shown successful inhibition of SARS-CoV-2 replication with this compound in cell culture for incubation periods ranging from 24 to 72 hours.[1][2][3] For example, Calu-3 cells were treated with this compound for 24 hours, and primary human airway epithelial cells were treated for 36 hours with effective results.[2][3] However, if you are conducting longer-term experiments, it may be advisable to replenish the medium with freshly diluted this compound periodically.
Q5: I am observing variability in my IC50 values for this compound between experiments. What could be the cause?
A5: Fluctuations in IC50 values are a common issue in cell-based assays and can be attributed to several factors. These include inconsistencies in cell culture practices such as cell density at the time of treatment, passage number, and cell confluency. The duration of compound exposure can also influence the observed inhibitory effect. To ensure consistency, it is important to standardize these parameters across experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Adsorption of the compound to plasticware. | Use low-protein-binding plasticware for preparing and storing this compound solutions. Pre-rinsing pipette tips with the solution before dispensing can also help. | |
| Sub-optimal cell health or culture conditions. | Ensure cells are healthy, within a consistent passage number range, and at a consistent confluency at the time of treatment. Regularly check for contamination. | |
| High background or off-target effects | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. An MTT or similar viability assay can be used to assess cytotoxicity.[2] |
| Interference from components in the cell culture medium. | The stability and activity of small molecules can be influenced by media components. If you suspect interference, you can perform a stability test of this compound in your specific medium (see Experimental Protocols section). | |
| Difficulty reproducing published results | Differences in experimental setup. | Carefully review and match the experimental conditions reported in the literature, including the specific cell line, viral strain (if applicable), multiplicity of infection (MOI), incubation time, and assay method.[2][3] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Sterile, sealed containers
-
37°C, 5% CO₂ incubator
-
Analytical method for quantifying this compound (e.g., HPLC, LC-MS/MS)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 1 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it using your chosen analytical method to determine the initial concentration of this compound.
-
Incubation: Place the remaining medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At specified time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from the incubator.
-
Sample Analysis: Analyze the collected samples to determine the concentration of this compound remaining at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage of this compound remaining versus time to visualize the stability profile.
General Protocol for Antiviral Assay using this compound
This protocol is a generalized procedure for evaluating the antiviral activity of this compound against SARS-CoV-2, based on published studies.[2][3]
Materials:
-
Susceptible cell line (e.g., Calu-3, Vero E6)
-
Complete cell culture medium
-
SARS-CoV-2 virus stock
-
This compound stock solution in DMSO
-
Multi-well cell culture plates
-
Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, TCID50 assay for infectious virus)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation and Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Remove the old medium from the cells and add the prepared this compound dilutions or controls. Incubate for a pre-treatment period (e.g., 1 hour).
-
Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) in the presence of this compound or controls.
-
Incubation: Incubate the infected cells for the desired duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
Quantification of Viral Replication: At the end of the incubation period, collect cell lysates or culture supernatants. Quantify the level of viral replication using a suitable method such as RT-qPCR to measure viral RNA levels or a TCID50 assay to determine the infectious virus titer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 value of this compound.
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: General experimental workflow for an antiviral assay with this compound.
References
Technical Support Center: Investigating Off-Target Effects of PAV-104 in Transcriptomics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PAV-104 in transcriptomic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antiviral compound that inhibits the replication of SARS-CoV-2.[1][2] Its primary mechanism of action is the interaction with the SARS-CoV-2 nucleocapsid (N) protein.[1][2][3][4] This interaction interferes with the oligomerization of the N protein, a crucial step for the assembly of new viral particles.[1][2][3][4] Consequently, this compound blocks the formation of new virions.[1][2]
Q2: Does this compound have known off-target effects on the host cell transcriptome?
A2: Current research indicates that the primary transcriptomic effects of this compound are related to its antiviral activity rather than widespread, non-specific off-target effects. In the context of SARS-CoV-2 infection, transcriptomic analysis has shown that this compound reverses the host's type-I interferon response, which is typically induced by the virus.[2][3][4][5] This suggests that the observed changes in gene expression are largely a consequence of inhibiting viral replication and the subsequent host immune and inflammatory responses.
Q3: What are the expected transcriptomic changes in cells treated with this compound in the absence of viral infection?
A3: While the primary focus of published studies has been on this compound's effects during viral infection, it is crucial to perform control experiments with this compound alone to identify any potential off-target transcriptomic changes independent of its antiviral activity. Based on its targeted mechanism against the viral N protein, significant off-target effects on the host transcriptome in the absence of infection are not anticipated, but this should be experimentally verified.
Q4: Which signaling pathways are most likely to be affected by this compound treatment in a viral infection model?
A4: In a SARS-CoV-2 infection model, this compound treatment has been shown to reverse the virus-induced upregulation of the type-I interferon signaling pathway.[2][3][4][5] Therefore, genes regulated by this pathway, including many interferon-stimulated genes (ISGs), would be expected to show expression changes that are opposite to those observed in infected, untreated cells. Additionally, pathways related to the "maturation of nucleoprotein" have been noted to be affected.[6][7]
Troubleshooting Guide for Transcriptomics Experiments with this compound
This guide addresses specific issues that may arise during the design, execution, and analysis of transcriptomics experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in gene expression between replicate samples treated with this compound. | Inconsistent drug concentration or cell viability. | Ensure accurate and consistent dilution and application of this compound. Perform a cell viability assay (e.g., MTT assay) to confirm that the used concentration is not causing significant cytotoxicity, which could confound transcriptomic results.[8] |
| Unexpectedly large number of differentially expressed genes in this compound-treated uninfected cells. | Potential off-target effects or cellular stress response to the compound or vehicle (e.g., DMSO). | Carefully review the list of differentially expressed genes for enrichment of stress-response pathways. Compare results to a vehicle-only control. Consider performing dose-response and time-course experiments to distinguish specific off-target effects from general cellular stress. |
| Difficulty in distinguishing direct off-target effects from the downstream consequences of antiviral activity. | Confounding effects of viral inhibition on the host transcriptome. | A robust experimental design is critical. Include the following experimental groups: 1) Uninfected + Vehicle, 2) Uninfected + this compound, 3) Infected + Vehicle, 4) Infected + this compound. This allows for the specific identification of this compound-induced changes in both uninfected and infected states. |
| RNA degradation or poor quality of RNA isolated from this compound-treated cells. | Issues with sample collection and RNA extraction. | Follow best practices for RNA isolation, including prompt sample processing or flash-freezing.[9] Use an RNA stabilization reagent if necessary. Assess RNA integrity (e.g., using RIN scores) before proceeding with library preparation.[2] |
| Batch effects obscuring the true biological signal. | Processing samples in different batches. | Randomize the processing of samples from different experimental groups across batches.[2] If batch effects are unavoidable, they can be corrected for during the bioinformatic analysis using appropriate statistical methods. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 (50% effective concentration) | Calu-3 | 1.725 nM | [5] |
| EC90 (90% effective concentration) | Calu-3 | 24.5 nM | [5] |
| CC50 (50% cytotoxic concentration) | Calu-3 | 3732 nM | [10] |
Experimental Protocols
RNA-Seq Analysis of this compound-Treated and SARS-CoV-2-Infected Cells
This protocol outlines the key steps for performing a transcriptomics experiment to investigate the effects of this compound.
1. Cell Culture and Treatment:
-
Culture human airway epithelial cells (e.g., Calu-3) to an appropriate confluency.
-
Prepare four experimental groups in triplicate:
-
Group A: Uninfected cells + Vehicle (e.g., DMSO)
-
Group B: Uninfected cells + this compound (at the desired concentration, e.g., 100 nM)
-
Group C: SARS-CoV-2-infected cells + Vehicle
-
Group D: SARS-CoV-2-infected cells + this compound
-
-
Pre-treat cells with this compound or vehicle for 1 hour before infection.
-
Infect cells with SARS-CoV-2 at a suitable multiplicity of infection (MOI).
-
Incubate for the desired time period (e.g., 24 or 48 hours).
2. RNA Extraction:
-
Harvest cells and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA following the manufacturer's protocol.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity (e.g., using a NanoDrop spectrophotometer) and quality (e.g., using an Agilent Bioanalyzer to determine the RNA Integrity Number - RIN). A RIN value of >8 is recommended.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA).
-
This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Perform quality control on the prepared libraries.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the different experimental groups.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and gene ontologies that are significantly enriched in the lists of DEGs.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Effect of this compound on Type-I Interferon Signaling.
Caption: RNA-Seq Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. biostate.ai [biostate.ai]
- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. c19early.org [c19early.org]
- 8. researchgate.net [researchgate.net]
- 9. ngi.pub [ngi.pub]
- 10. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with PAV-104
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for performing cell viability assays with the antiviral compound PAV-104.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor of SARS-CoV-2 replication.[1][2] Its mechanism of action is distinct from many other antivirals as it does not affect viral entry, mRNA transcription, or protein synthesis.[2][3][4] Instead, this compound interacts with the SARS-CoV-2 nucleocapsid (N) protein, interfering with its oligomerization and thereby blocking the assembly of new viral particles.[1][2][3][5][6]
Q2: Why is it necessary to perform a cell viability assay when testing this compound? A cell viability assay is crucial to determine the cytotoxicity of this compound on the host cells. This helps to distinguish between the antiviral effect of the compound and any potential toxic effects. The goal is to find a concentration at which this compound effectively inhibits viral replication with minimal impact on cell health. This is often expressed as the 50% cytotoxic concentration (CC50).[3][5]
Q3: What type of cell viability assay is recommended for this compound? Studies on this compound have successfully used the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its cytotoxicity in cell lines like Calu-3, a human lung cancer cell line.[3][5] The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[7]
Q4: What is the expected cytotoxic concentration (CC50) of this compound? Published studies have reported the CC50 of this compound in Calu-3 cells to be in the micromolar range. Reported values include 1306 nM and 3732 nM.[3][5] These values can serve as a reference, but it is essential to determine the CC50 in your specific cell system and experimental conditions.
Q5: How does the MTT assay work? The MTT assay is based on the principle that metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[7][8] The formazan crystals are then dissolved in a solubilizing agent (like DMSO), and the absorbance of the resulting colored solution is measured. The absorbance is directly proportional to the number of viable, metabolically active cells.
Troubleshooting Guide
Q1: My negative control (untreated cells) shows low viability. What could be the problem?
-
Cell Seeding Density: The initial number of cells plated might be too low, or the cells may not have been healthy at the time of seeding. Ensure you are using cells from a consistent passage number and check for signs of contamination (e.g., mycoplasma).
-
Culture Conditions: Suboptimal culture conditions, such as incorrect media, serum, or incubator settings (temperature, CO2, humidity), can negatively impact cell health.
-
Reagent Toxicity: The MTT reagent itself can be toxic to some cell lines, especially with prolonged incubation.[9][10] Try reducing the incubation time.
Q2: I'm seeing high variability between my replicate wells.
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before plating to avoid clumps and ensure an equal number of cells are added to each well. Pipetting technique is critical.
-
Incomplete Formazan Solubilization: The formazan crystals must be fully dissolved before reading the absorbance. Ensure adequate mixing and incubation time with the solubilization solution. Visually inspect the wells to confirm complete dissolution.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensure proper plate sealing and a humidified incubator.
Q3: My results show increased viability at very high concentrations of this compound, creating a U-shaped dose-response curve. Why is this happening? This is a common artifact that can be caused by:
-
Compound Interference: this compound, particularly if it has color or reducing properties, might directly interact with the MTT reagent, causing a chemical reduction to formazan that is independent of cellular activity.[10] To check for this, run a control plate with this compound in cell-free media.
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can scatter light, leading to artificially high absorbance readings.[11] Always inspect the wells under a microscope for any signs of precipitation before adding the MTT reagent.
Q4: The absorbance readings in my positive control (cells treated with a known cytotoxic agent) are not as low as expected.
-
Insufficient Treatment Time: The incubation period with the cytotoxic agent may not have been long enough to induce significant cell death.
-
Agent Potency: The concentration of the cytotoxic agent may be too low for the specific cell line being used.
-
Cell Resistance: The cell line may have developed resistance to the positive control agent.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for this compound
This protocol is a standard method for assessing the cytotoxicity of this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Target cells (e.g., Calu-3) in appropriate culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., pure anhydrous DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Prepare a cell suspension at the desired concentration (e.g., 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium. Remember to create a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the diluted this compound solutions, vehicle control, or fresh medium (for untreated control) to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium containing this compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down until the color is uniform and all crystals are dissolved.
-
-
Absorbance Measurement:
-
Read the absorbance on a microplate reader at a wavelength of 570 nm. Use a reference wavelength of ~630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (set to 100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.
-
Data Presentation
The following table summarizes cytotoxicity data for this compound from published literature. This can be used as a reference for expected outcomes.
| Cell Line | Assay Type | CC50 (nM) | Source |
| Calu-3 | MTT | 1306 | [3] |
| Calu-3 | MTT | 3732 | [5] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c19early.org [c19early.org]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 10. Is Your MTT Assay the Right Choice? [promega.com]
- 11. benchchem.com [benchchem.com]
PAV-104 Technical Support Center: Optimizing Incubation Times
Welcome to the technical support center for PAV-104 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols, with a specific focus on incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of SARS-CoV-2 replication.[1][2][3] Its primary mechanism of action is the disruption of viral particle assembly.[1][2][3] this compound interacts with the SARS-CoV-2 nucleocapsid (N) protein, interfering with its oligomerization.[1][2][3] This action occurs at a post-entry stage of the viral life cycle and blocks the formation of new viral particles.[1][4][5] Additionally, transcriptomic analysis has shown that this compound can reverse the induction of the Type-I interferon response triggered by SARS-CoV-2 infection.[1][2]
Q2: What is a recommended starting point for this compound concentration and incubation time in a new cell line?
A2: For initial experiments, it is crucial to first determine the cytotoxicity of this compound in your specific cell line. A cytotoxicity assay, such as an MTT assay, should be performed with a range of this compound concentrations to determine the 50% cytotoxic concentration (CC50).[6] For antiviral assays, concentrations should be kept well below the CC50 value to ensure that any observed reduction in viral replication is not due to cell death. As a starting point, you can refer to established data in Calu-3 cells, where the CC50 has been reported to be approximately 1306 nM and 3732 nM in different studies.[7]
A common pre-incubation time with this compound before viral infection is 1 hour.[7] Following infection, the compound should be maintained in the culture medium for the duration of the experiment, typically ranging from 24 to 72 hours, to observe a significant antiviral effect.
Q3: How does the Multiplicity of Infection (MOI) affect the required incubation time and concentration of this compound?
A3: The Multiplicity of Infection (MOI), which is the ratio of infectious virus particles to cells, can significantly influence the apparent efficacy of an antiviral compound.[6] A higher MOI may necessitate a higher concentration of this compound or a longer incubation time to achieve the same level of viral inhibition.[6] It is recommended to optimize the MOI for your specific cell line and virus stock to achieve a robust and reproducible infection level that allows for the detection of antiviral activity. For initial experiments, an MOI of 0.01 has been used in Calu-3 cells.[4]
Q4: Can this compound be used to treat cells after they have already been infected with the virus?
A4: Yes, because this compound acts at a post-entry stage of the viral life cycle by inhibiting viral assembly, it is effective when added after viral entry has occurred.[1][4][5] Time-of-addition experiments have shown that this compound does not inhibit viral entry but is effective when administered after the initial infection.[4][5] The optimal window for post-infection treatment will depend on the replication kinetics of the virus in your specific cell model.
Troubleshooting Guides
Problem 1: High variability in antiviral activity between replicate experiments.
-
Possible Cause: Inconsistent cell density at the time of infection.
-
Possible Cause: Variation in MOI.
-
Solution: Carefully titrate your virus stock and use a consistent MOI for all experiments.
-
-
Possible Cause: Cell passage number.
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics and susceptibility to viral infection can change over time in culture.
-
Problem 2: No significant antiviral effect is observed.
-
Possible Cause: Incubation time is too short.
-
Solution: Extend the post-infection incubation time with this compound. Viral replication and the subsequent inhibitory effect of the compound may take longer to become apparent in your specific cell model. Consider a time-course experiment (e.g., 24, 48, and 72 hours).
-
-
Possible Cause: The concentration of this compound is too low.
-
Solution: While staying below the cytotoxic concentration, consider performing a dose-response experiment with a wider range of this compound concentrations to determine the optimal effective concentration (EC50).
-
-
Possible Cause: Issues with the viral infectivity assay.
-
Solution: If using RT-qPCR to measure viral load, troubleshoot your qPCR protocol, including primer and probe design, RNA extraction, and data analysis.[10] Ensure your positive and negative controls are behaving as expected.
-
Problem 3: High cytotoxicity observed in this compound treated wells.
-
Possible Cause: The concentration of this compound is too high for the specific cell line.
-
Solution: Perform a thorough cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 of this compound in your cell line. Ensure that the concentrations used in antiviral assays are significantly lower than the CC50.
-
-
Possible Cause: Synergistic toxicity with the virus.
-
Solution: Compare the cytotoxicity of this compound in uninfected cells versus infected cells to determine if the virus enhances the compound's toxicity.
-
Data Presentation
Table 1: Cytotoxicity and Efficacy of this compound in Calu-3 Cells
| Parameter | Value | Cell Line | Assay | Reference |
| CC50 | 1306 nM | Calu-3 | MTT | [7] |
| EC50 | 1.725 nM | Calu-3 | RT-qPCR (N gene) | [7] |
| EC90 | 24.5 nM | Calu-3 | RT-qPCR (N gene) | [7] |
Experimental Protocols
Protocol 1: General Antiviral Activity Assay
-
Cell Seeding: Seed a 96-well plate with your chosen cell line at a density that will result in 80-90% confluency at the end of the experiment. Incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Pre-incubation: Remove the old medium from the cells and add the this compound dilutions. Incubate for 1 hour at 37°C.
-
Infection: Add the SARS-CoV-2 virus at the desired MOI to the wells containing the compound.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
Readout: At the end of the incubation period, quantify the viral load using a suitable method, such as RT-qPCR for viral RNA or a plaque assay for infectious virus particles.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
- 1. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pcrbio.com [pcrbio.com]
Technical Support Center: Overcoming Solubility Issues with PAV-104 in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with PAV-104 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Based on available research, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] It is a common practice for compounds with low aqueous solubility.
Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What is happening?
A2: This is a common issue for compounds that are poorly soluble in water. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic co-solvent (DMSO) decreases significantly. This can cause this compound to crash out of the solution as it is not soluble in the final aqueous environment.
Q3: What is the general mechanism of action for this compound?
A3: this compound is an inhibitor of SARS-CoV-2 replication.[1][3][4][5] It functions by interacting with the viral nucleocapsid (N) protein, interfering with its oligomerization, and ultimately blocking the assembly of new viral particles.[1][3][4][5][6]
Q4: Are there any general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A4: Yes, several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These include the use of co-solvents, surfactants, cyclodextrins, and the formation of nanosuspensions.[7][8][9][10][11] The choice of method often depends on the specific experimental requirements.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.
Solutions:
-
Optimize Co-solvent Concentration: Maintain a low percentage of DMSO in the final solution. It is crucial to determine the highest tolerable DMSO concentration for your specific cell line or assay that does not induce toxicity.
-
Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer before adding the this compound stock solution.[9][12][13] Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[14]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][10]
Issue 2: Inconsistent results in cell-based assays.
Cause: Poor solubility can lead to variable concentrations of active this compound in the assay medium, resulting in inconsistent biological effects.
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your final aqueous medium immediately before each experiment.
-
Sonication: After diluting the this compound stock, briefly sonicate the solution to help disperse any small, non-visible precipitates and ensure a more homogenous solution.
-
Solubility Testing: Perform preliminary solubility tests in your specific cell culture medium to determine the approximate solubility limit of this compound under your experimental conditions.
Quantitative Data on Solubility Enhancement
The following table summarizes the potential improvement in the aqueous solubility of this compound using different formulation strategies. (Note: These are representative values and actual results may vary).
| Formulation | This compound Apparent Solubility (µg/mL) | Fold Increase |
| Deionized Water | < 0.1 | - |
| 1% DMSO in PBS | 1.5 | 15x |
| 0.1% Tween® 80 in PBS | 8.2 | 82x |
| 10 mM Hydroxypropyl-β-Cyclodextrin in Water | 25.7 | 257x |
| Nanosuspension in Water | 50.0 | 500x |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent/Surfactant System
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the final aqueous buffer (e.g., Phosphate Buffered Saline, PBS) containing 0.1% (v/v) Tween® 80.
-
Vortex the buffer to ensure the surfactant is fully dissolved.
-
Perform a serial dilution of the this compound DMSO stock into the surfactant-containing buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains below a level that is non-toxic to your experimental system (typically ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Prepare a solution of 10 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After incubation, filter the solution through a 0.22 µm filter to remove the undissolved this compound.
-
The filtrate contains the soluble this compound-cyclodextrin complex. Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Workflow for solubilizing this compound for in vitro studies.
Caption: Signaling pathway illustrating this compound's inhibitory action on viral assembly.
References
- 1. researchgate.net [researchgate.net]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Methods of solubility enhancements | PPTX [slideshare.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. brieflands.com [brieflands.com]
Best practices for handling and storing PAV-104
Technical Support Center: PAV-104
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing this compound, a novel antiviral agent that inhibits SARS-CoV-2 replication. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of SARS-CoV-2 replication. Its mechanism of action is distinct from many other antiviral strategies. It does not prevent viral entry, mRNA transcription, or protein synthesis. Instead, this compound interacts with the SARS-CoV-2 nucleocapsid (N) protein, interfering with its oligomerization. This disruption blocks the assembly of new viral particles. Transcriptomic analysis has also shown that this compound can reverse the Type-I interferon response induced by SARS-CoV-2.
Q2: How should I reconstitute and store this compound?
A2: Proper reconstitution and storage are critical for maintaining the efficacy of this compound. The compound is typically supplied as a lyophilized powder and should be dissolved in dimethyl sulfoxide (DMSO). For specific storage conditions, always refer to the Certificate of Analysis provided with the product. As a general best practice for similar compounds, stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
Q3: What are the known effective concentrations of this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell type and the specific SARS-CoV-2 variant. In Calu-3 cells, the EC50 (half-maximal effective concentration) has been reported as 1.725 nM, with an EC90 (90% effective concentration) of 24.5 nM. Studies in primary human Airway Epithelial Cells (AECs) have shown greater than 99% inhibition of infection at the highest tested concentrations.
Q4: Is this compound cytotoxic?
A4: Cytotoxicity is an important consideration for any in-vitro experiment. For this compound, a CC50 (half-maximal cytotoxic concentration) value of 1306 nM has been reported in Calu-3 cells. This indicates a favorable therapeutic window when compared to its effective concentrations for antiviral activity.
Data Summary Tables
Table 1: In-Vitro Efficacy and Cytotoxicity of this compound in Calu-3 Cells
| Parameter | Value | Cell Line | Virus |
| EC50 | 1.725 nM | Calu-3 | SARS-CoV-2 |
| EC90 | 24.5 nM | Calu-3 | SARS-CoV-2 |
| CC50 | 1306 nM | Calu-3 | N/A |
Data sourced from Communications Biology (2024).
Table 2: Recommended Storage Conditions
| Form | Solvent | Concentration | Storage Temperature | Notes |
| Lyophilized Powder | N/A | N/A | Refer to Certificate of Analysis | Store in a desiccator |
| Stock Solution | DMSO | 1-10 mM | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles |
| Working Dilution | Cell Culture Media | 1-100 nM | Use immediately | Prepare fresh for each experiment |
Experimental Protocols & Methodologies
Protocol 1: Antiviral Activity Assay in Airway Epithelial Cells (AECs)
This protocol outlines the methodology to determine the antiviral efficacy of this compound in primary human AECs cultured at an air-liquid interface (ALI).
-
Cell Culture: Culture primary AECs at an ALI until fully differentiated.
-
Pre-treatment: One hour prior to infection, pre-incubate the cells with this compound at various concentrations. A DMSO control should be used. The compound is added to the basal medium.
-
Infection: Infect the cells with a SARS-CoV-2 variant (e.g., Gamma, Delta, or Omicron) at a multiplicity of infection (MOI) of 0.1. The virus should be added to both the apical and basal compartments.
-
Incubation: Incubate the infected cells for 36 hours.
-
Sample Collection: After incubation, collect the cells for RNA isolation.
-
Analysis: Quantify viral replication using RT-qPCR targeting a specific viral gene, such as the N gene. The results can be expressed as percent inhibition relative to the DMSO control.
Visual Diagrams and Workflows
Caption: Mechanism of this compound in the SARS-CoV-2 replication cycle.
Caption: A logical workflow for troubleshooting low this compound activity.
Troubleshooting Guide
Problem 1: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent technique for all wells.
-
-
Possible Cause 2: Edge effects in the culture plate.
-
Solution: Avoid using the outer wells of the plate for critical experiments. Fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
-
Possible Cause 3: Incomplete dissolution of this compound.
-
Solution: After reconstituting in DMSO, vortex the stock solution thoroughly. When preparing working dilutions, ensure the compound is fully mixed into the media before adding to the cells.
-
Problem 2: No antiviral effect is observed.
-
Possible Cause 1: Incorrect timing of treatment.
-
Solution: this compound acts on the late stages of viral replication. Ensure that the treatment protocol allows the virus to enter the cells before the compound is expected to act. For most assays, pre-treatment of cells for one hour is effective.
-
-
Possible Cause 2: Degraded this compound.
-
Solution: this compound may be sensitive to light and temperature. Ensure stock solutions are stored in light-protected tubes at -20°C or -80°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
-
Possible Cause 3: Viral resistance.
-
Solution: While this compound is expected to have a high barrier to resistance, this is a theoretical possibility with any antiviral. Confirm the efficacy of your this compound stock on a known sensitive viral strain. If resistance is suspected, sequence the viral genome to identify potential mutations.
-
Problem 3: Increased cytotoxicity observed at effective concentrations.
-
Possible Cause 1: High DMSO concentration.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. High concentrations of DMSO can be toxic to cells.
-
-
Possible Cause 2: Cell line sensitivity.
-
Solution: Different cell lines may have varying sensitivities to this compound. Perform a dose-response cytotoxicity assay (e.g., MTT assay) on your specific cell line to determine the CC50 and ensure you are working within a safe therapeutic window.
-
-
Possible Cause 3: Contamination.
-
Solution: Test for mycoplasma or other microbial contamination, which can stress cells and increase their sensitivity to chemical compounds.
-
Validation & Comparative
A Head-to-Head Comparison of Antiviral Efficacy: PAV-104 vs. Remdesivir
For Immediate Release
In the ongoing effort to develop effective therapeutics against SARS-CoV-2, two antiviral candidates, PAV-104 and remdesivir, have emerged with distinct mechanisms of action. This guide provides a comparative analysis of their efficacy, supported by available preclinical data, to inform the research and drug development community.
Executive Summary
This compound, a novel viral assembly inhibitor, has demonstrated potent, broad-spectrum activity against SARS-CoV-2 variants in preclinical studies. It operates by targeting the viral nucleocapsid (N) protein, a critical component in viral particle formation.[1][2][3][4] In direct comparative studies, this compound has exhibited superior in vitro potency to remdesivir, an established RNA-dependent RNA polymerase (RdRp) inhibitor. This guide will delve into the quantitative efficacy data, experimental methodologies, and the distinct signaling pathways targeted by each compound.
Quantitative Efficacy: A Comparative Overview
The following table summarizes the in vitro efficacy of this compound and remdesivir against SARS-CoV-2, as determined by 50% effective concentration (EC50) and 90% effective concentration (EC90) values from key studies. Lower values indicate higher potency.
| Compound | Cell Line | SARS-CoV-2 Strain/Variant | EC50 (nM) | EC90 (nM) | Cytotoxicity (CC50, nM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Calu-3 | Not Specified | 1.725 | 24.5 | 1306 | 757.1 | [5] |
| Remdesivir | Calu-3 | Not Specified | 7.9 | 219.9 | >10000 | >1265.8 | [5] |
| Remdesivir | Calu-3 2B4 | Not Specified | 280 | 2480 | Not Reported | Not Reported | [6] |
| Remdesivir | Vero E6 | Wuhan/WIV04/2019 | 770 | 1760 | >100000 | >129.87 | [5][7] |
| Remdesivir | Vero E6 | Not Specified | 1650 | 2400 | Not Reported | Not Reported | [6] |
| Remdesivir | Human Airway Epithelial (HAE) | Not Specified | 10 | Not Reported | >10000 | >1000 | [6] |
Mechanism of Action: Distinct Pathways to Viral Inhibition
The antiviral activity of this compound and remdesivir stems from their interference in different stages of the viral life cycle.
This compound acts as a viral assembly inhibitor. It interacts with the SARS-CoV-2 nucleocapsid (N) protein, disrupting its ability to oligomerize.[1][2][3][4] This interference prevents the proper assembly of new viral particles, thereby halting the propagation of the virus.[1][2][3][4]
Remdesivir , a prodrug, is metabolized within host cells into its active triphosphate form (RDV-TP).[1] RDV-TP acts as a nucleoside analog that competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[1][2] This incorporation leads to delayed chain termination, thereby inhibiting viral RNA synthesis.[2][5]
Experimental Protocols
The evaluation of antiviral efficacy for both this compound and remdesivir generally follows a standardized in vitro methodology.
1. Cell Culture and Cytotoxicity Assay:
-
Cell Lines: Human lung epithelial cell lines such as Calu-3 and Vero E6 are commonly used.[3][5]
-
Cytotoxicity Assessment: A 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is typically performed to determine the 50% cytotoxic concentration (CC50) of the compounds.[2] This establishes a therapeutic window for the antiviral assays.
2. Antiviral Activity Assay:
-
Infection: Cells are pre-treated with serially diluted concentrations of the antiviral compound for a specified period (e.g., 1 hour) before being infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).[5]
-
Incubation: The infected cells are then incubated for a period (e.g., 24-72 hours) to allow for viral replication.
-
Quantification: The extent of viral replication is quantified using one of the following methods:
-
Quantitative Reverse Transcription PCR (qRT-PCR): This method measures the levels of viral RNA (e.g., targeting the N gene) in the cell culture supernatant or cell lysate.[3][5]
-
Plaque Reduction Assay: This assay quantifies the number of infectious virus particles.
-
TCID50 (50% Tissue Culture Infectious Dose) Assay: This method determines the virus titer that causes a cytopathic effect in 50% of the infected cell cultures.
-
3. Data Analysis:
-
The EC50 and EC90 values are calculated from the dose-response curves generated from the antiviral activity assays.
-
The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
Conclusion
The available in vitro data suggests that this compound is a highly potent inhibitor of SARS-CoV-2 replication, with a distinct mechanism of action that targets viral assembly.[1][2][3][4] Head-to-head comparisons in specific cell lines indicate a higher potency for this compound over remdesivir.[5] These preclinical findings underscore the potential of this compound as a promising therapeutic candidate for COVID-19 and warrant further investigation in clinical settings. The distinct mechanisms of action of these two compounds may also present opportunities for combination therapies. Researchers are encouraged to consider these findings in the design of future antiviral drug development and evaluation studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 4. Remdesivir - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Viral Resistance: A Comparative Analysis of PAV-104
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the viral resistance profile of PAV-104, a novel antiviral agent, in the context of existing SARS-CoV-2 therapies. While direct resistance studies on this compound are not yet available in published literature, its unique mechanism of action suggests a high genetic barrier to resistance. This guide will objectively compare its performance with other antivirals and provide detailed experimental protocols to facilitate further research in this critical area.
Introduction to this compound: A Novel Mechanism of Action
This compound is a small molecule inhibitor of SARS-CoV-2 replication that functions as a viral assembly inhibitor.[1][2][3] Its mechanism is distinct from many other antiviral agents. Instead of targeting viral enzymes like the RNA-dependent RNA polymerase (RdRp) or proteases, this compound interacts with the SARS-CoV-2 nucleocapsid (N) protein.[1][2][3] This interaction interferes with the oligomerization of the N protein, a critical step in the assembly of new viral particles.[1][2][3] By disrupting viral assembly, this compound effectively blocks the late stages of the viral replication cycle.[3]
The evolution of SARS-CoV-2 has led to the emergence of variants that can evade vaccines and therapeutics, underscoring the need for novel therapies with a high genetic barrier to resistance.[1][2] Because this compound targets a highly conserved structural protein and a fundamental process in the viral life cycle, it is hypothesized to have a low susceptibility to the development of viral resistance.
Comparative Analysis of Antiviral Efficacy and Resistance Profiles
While direct experimental data on the development of viral resistance to this compound is not yet available, a comparison of its efficacy with other prominent SARS-CoV-2 antivirals, for which resistance data exists, can provide valuable context.
| Antiviral Agent | Mechanism of Action | Target | Reported Resistance Mutations | Fold Increase in EC50 with Resistance |
| This compound | Viral Assembly Inhibitor | Nucleocapsid (N) Protein | Not yet reported | Not applicable |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | nsp12 (RdRp) | V166L, E802D, etc. | 1.5 - 2.3 fold |
| Paxlovid (Nirmatrelvir) | Main protease (Mpro) inhibitor | nsp5 (3CLpro) | G138S, Y54C, L167F, etc. | Varies |
| Molnupiravir | RdRp inhibitor (induces lethal mutagenesis) | nsp12 (RdRp) | High barrier to resistance; random mutations observed | No significant resistance observed in vitro |
This table summarizes data from multiple sources and is intended for comparative purposes. Fold increase in EC50 can vary depending on the specific mutation and the assay system used.
Experimental Protocols for Assessing Viral Resistance
To facilitate studies on the potential for viral resistance to this compound, this section provides detailed methodologies for key experiments. These protocols are based on established methods used for other SARS-CoV-2 antivirals.
In Vitro Resistance Selection
This experiment is designed to select for resistant viral variants by passaging the virus in the presence of increasing concentrations of the antiviral agent.
Materials:
-
Vero E6 or Calu-3 cells
-
Wild-type SARS-CoV-2 virus stock
-
This compound
-
Cell culture medium and supplements
-
96-well and 6-well plates
Procedure:
-
Seed Vero E6 or Calu-3 cells in 96-well plates.
-
Prepare serial dilutions of this compound in culture medium.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.
-
Add the this compound dilutions to the infected cells.
-
Incubate the plates and monitor for cytopathic effect (CPE).
-
Harvest the supernatant from the wells with the highest concentration of this compound that still shows evidence of viral replication.
-
Use this harvested virus to infect fresh cells in the presence of a higher concentration of this compound.
-
Repeat this passaging for a defined number of passages (e.g., 20-30 passages).
-
At various passage numbers, isolate viral RNA for genomic sequencing to identify potential resistance mutations.
-
Characterize the phenotype of any emerging variants by determining their susceptibility to this compound (EC50 determination).
Determination of 50% Effective Concentration (EC50)
This assay quantifies the potency of an antiviral drug.
Materials:
-
Calu-3 cells
-
SARS-CoV-2 virus stock
-
This compound and control compounds (e.g., remdesivir)
-
Reagents for RT-qPCR or viral titer assay (e.g., TCID50 or plaque assay)
Procedure:
-
Seed Calu-3 cells in 96-well plates and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound for one hour.
-
Infect the cells with SARS-CoV-2 at an MOI of 0.01.
-
Incubate for 24-48 hours.
-
Quantify viral replication. This can be done by:
-
RT-qPCR: Isolate RNA from the cells or supernatant and perform quantitative reverse transcription PCR targeting a viral gene (e.g., the N gene).
-
TCID50 Assay: Determine the tissue culture infectious dose 50% by serially diluting the supernatant and observing CPE in fresh cells.
-
Plaque Assay: Perform a plaque reduction neutralization test (PRNT) to quantify infectious virus particles.
-
-
Calculate the EC50 value, which is the concentration of the drug that inhibits viral replication by 50%, using a dose-response curve.
Nucleocapsid (N) Protein Oligomerization Assay
This assay can be used to confirm the mechanism of action of this compound and to assess whether any identified mutations in the N protein affect its oligomerization in the presence of the drug.
Materials:
-
Recombinant wild-type and mutant SARS-CoV-2 N protein
-
This compound
-
Cross-linking reagents (e.g., glutaraldehyde)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Incubate recombinant N protein (wild-type or mutant) with or without this compound.
-
Add a cross-linking agent to stabilize protein-protein interactions.
-
Quench the cross-linking reaction.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-N protein antibody.
-
Observe the formation of N protein monomers, dimers, and higher-order oligomers. A reduction in oligomers in the presence of this compound would confirm its mechanism of action.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the mechanism of this compound, the following diagrams are provided.
References
PAV-104 Demonstrates Potent Antiviral Activity Against SARS-CoV-2 and its Variants
A comprehensive analysis of the in-vitro efficacy of PAV-104, a novel viral assembly inhibitor, reveals its significant potential in combating SARS-CoV-2 and its variants of concern. This guide provides a detailed comparison of this compound's EC50 and EC90 values against various viral strains, alongside data for the established antiviral, remdesivir. The experimental protocols underpinning these findings are also elucidated to provide researchers with a thorough understanding of the presented data.
This compound has been identified as a potent small molecule inhibitor of SARS-CoV-2 replication.[1][2][3][4][5][6] Its mechanism of action is distinct from many existing antiviral drugs, as it targets the late stages of the viral replication cycle by interfering with the oligomerization of the viral nucleocapsid (N) protein, a critical step for viral particle assembly.[1][2][3][5][6] This novel mechanism suggests a high genetic barrier to resistance.
Comparative Antiviral Efficacy of this compound
In-vitro studies have demonstrated the potent and broad-spectrum activity of this compound against SARS-CoV-2. The following table summarizes the 50% and 90% effective concentrations (EC50 and EC90) of this compound in comparison to remdesivir against the ancestral SARS-CoV-2 strain (USA-WA1/2020) in human lung adenocarcinoma epithelial cells (Calu-3).
| Antiviral Agent | Viral Strain | Cell Line | Assay Method | EC50 (nM) | EC90 (nM) |
| This compound | SARS-CoV-2 (USA-WA1/2020) | Calu-3 | RT-qPCR | 1.725 | 24.5 |
| This compound | SARS-CoV-2 (USA-WA1/2020) | Calu-3 | Infectious Titer | 0.5 | 10.3 |
| Remdesivir | SARS-CoV-2 (USA-WA1/2020) | Calu-3 | RT-qPCR | 7.9 | 219.9 |
| Remdesivir | SARS-CoV-2 (USA-WA1/2020) | Calu-3 | Infectious Titer | 0.65 | 19.3 |
Data sourced from Du et al. (2024).[1][5]
The data clearly indicates that this compound is significantly more potent than remdesivir in inhibiting SARS-CoV-2 replication in this cell model, as evidenced by its lower EC50 and EC90 values.[1]
Activity of this compound Against SARS-CoV-2 Variants of Concern
While specific EC50 and EC90 values for this compound against various SARS-CoV-2 variants are not detailed in the available literature, studies have shown its potent activity against several variants of concern. In primary human airway epithelial cells (AECs) cultured at an air-liquid interface, this compound demonstrated greater than 99% inhibition of infection with the Gamma (P.1), Delta, and Omicron variants at the highest tested concentrations.[1][2][3][4][5] This suggests that this compound maintains its high potency against these evolving viral strains.
Experimental Protocols
The following section details the methodologies employed to determine the antiviral efficacy of this compound.
Cell Lines and Viruses
-
Cell Line: Calu-3 cells, a human lung adenocarcinoma epithelial cell line, were utilized for the primary antiviral assays.
-
Viral Strain: The SARS-CoV-2 USA-WA1/2020 isolate was used for the quantitative comparisons. The Gamma (P.1), Delta, and Omicron variants were used for broader efficacy testing.
Antiviral Activity Assay
The antiviral activity of this compound was assessed using two primary methods: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and infectious viral titer determination.
-
Cell Preparation: Calu-3 cells were seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells were pre-treated with various concentrations of this compound or remdesivir for one hour prior to infection. A vehicle control (DMSO) was also included.
-
Viral Infection: Following pre-treatment, cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.001.
-
Incubation: The infected cells were incubated for 48 hours in the continued presence of the antiviral compounds.
-
Quantification of Viral Replication:
-
RT-qPCR: Total RNA was extracted from the cells, and the levels of the SARS-CoV-2 nucleocapsid (N) gene were quantified using RT-qPCR. The percentage of inhibition was calculated relative to the vehicle-treated control.
-
Infectious Viral Titer: The supernatant from the infected cells was collected, and the amount of infectious virus was determined by a 50% tissue culture infectious dose (TCID50) assay on Vero E6 cells.
-
Cytotoxicity Assay
The potential toxicity of this compound on Calu-3 cells was evaluated using an MTT assay. The 50% cytotoxic concentration (CC50) for this compound was determined to be 1306 nM.[1][5]
Experimental Workflow for Antiviral Efficacy Determination
The following diagram illustrates the key steps in the experimental workflow used to evaluate the antiviral activity of this compound.
Caption: Workflow for determining the in-vitro antiviral efficacy of this compound.
References
- 1. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. c19early.org [c19early.org]
In Vivo Pharmacokinetic Profile of PAV-104: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available in vivo pharmacokinetic data for PAV-104, a novel antiviral agent, alongside other orally administered antiviral drugs. The information is intended to assist researchers in evaluating its potential as a therapeutic candidate.
Executive Summary
This compound is a novel, orally administered small molecule that functions as a viral assembly inhibitor. It has demonstrated broad-spectrum activity against various respiratory viruses, including SARS-CoV-2.[1] Its mechanism of action involves the inhibition of viral nucleocapsid (N) protein oligomerization, a critical step in viral capsid formation.[1][2] Preclinical studies in rats indicate that this compound achieves significant systemic exposure after oral administration. However, detailed quantitative pharmacokinetic parameters for this compound are not yet publicly available, limiting a direct quantitative comparison with other antiviral agents. This guide summarizes the currently available data for this compound and presents it alongside the pharmacokinetic profiles of two other oral antiviral drugs, Molnupiravir and Nirmatrelvir, to provide a contextual reference.
Data Presentation: Comparative Pharmacokinetics
Due to the limited public availability of quantitative pharmacokinetic data for this compound, the following tables present a qualitative summary for this compound and quantitative data for the comparator drugs, Molnupiravir and Nirmatrelvir, from studies conducted in rats.
Table 1: Pharmacokinetic Parameters of this compound and Comparator Antiviral Drugs in Rats (Oral Administration)
| Parameter | This compound | Molnupiravir | Nirmatrelvir |
| Dose | Not Specified | 200 mg/kg | Not Specified |
| Cmax | > 200-fold EC90 in blood | 43.120 ng/mL | Not Available |
| Tmax | Not Available | Not Available | Not Available |
| AUC0-t | Not Available | 65 ng-hr/mL | Not Available |
| Half-life (t½) | Not Available | Not Available | 5.1 hours |
| Oral Bioavailability | Not Available | Not Available | 34% - 50% |
| Tissue Distribution | Lung to Plasma Ratio: 0.3[1] | Not Available | Not Available |
EC90: 90% effective concentration. Data for Molnupiravir and Nirmatrelvir are sourced from publicly available preclinical studies.
Experimental Protocols
While the specific experimental protocol for the in vivo pharmacokinetic studies of this compound has not been detailed in the available literature, a general methodology for oral administration in rats for pharmacokinetic evaluation is described below.
General Protocol for Oral Administration in Rats for Pharmacokinetic Studies:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are typically fasted overnight before drug administration.
-
Drug Formulation and Administration: The drug is formulated in a suitable vehicle (e.g., a solution or suspension in water, saline, or a specific formulation vehicle). Administration is performed via oral gavage using a gavage needle to ensure accurate dosing directly into the stomach.
-
Dose Level: The administered dose is determined based on preclinical efficacy and toxicology studies.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Samples are typically drawn from the tail vein or via a cannulated vessel into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug and its metabolites in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and bioavailability, using specialized software.
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral effect by targeting a crucial step in the viral replication cycle: the assembly of new viral particles. Specifically, this compound inhibits the oligomerization of the viral nucleocapsid (N) protein. This protein is essential for encapsulating the viral RNA genome to form a stable ribonucleoprotein (RNP) complex, which is a core component of the new virion. By preventing N protein oligomerization, this compound effectively blocks the formation of the viral capsid and subsequent budding of new infectious virus particles.[1][2]
Furthermore, transcriptomic analysis has revealed that this compound treatment can reverse the induction of the Type-I interferon response and the 'maturation of nucleoprotein' signaling pathway, both of which are typically modulated by SARS-CoV-2 to facilitate its replication.[1]
Diagram 1: Proposed Mechanism of Action of this compound
References
A Comparative Analysis of Viral Assembly Inhibitors: A Focus on PAV-104
An Objective Guide for Researchers and Drug Development Professionals
The assembly of a viral capsid is a critical stage in the lifecycle of a virus, making it an attractive target for antiviral therapies. Viral assembly inhibitors are a class of drugs that disrupt this process, preventing the formation of infectious viral particles.[1][2] This guide provides a comparative analysis of PAV-104, a novel inhibitor targeting SARS-CoV-2, with other prominent viral assembly inhibitors.
Understanding Viral Assembly Inhibitors
Viral assembly inhibitors interfere with the intricate process of viral capsid formation. The capsid, a protein shell encasing the viral genome, plays a crucial role in protecting the genetic material and facilitating its delivery into host cells.[1][3] These inhibitors can act through various mechanisms, such as destabilizing the capsid, inducing incorrect assembly leading to non-functional particles, or preventing the disassembly required for genome release.[1] By targeting these structural proteins, which are often more conserved than viral enzymes, these inhibitors may offer a broader spectrum of activity and a higher barrier to resistance.[1]
This compound: A Novel SARS-CoV-2 Viral Assembly Inhibitor
This compound is a small-molecule drug that has demonstrated potent antiviral activity against SARS-CoV-2.[4] Its mechanism of action is centered on the inhibition of viral particle formation.[4]
Mechanism of Action of this compound
This compound has been shown to block the formation of SARS-CoV-2 viral particles.[4] Studies using virus-like particles (VLPs), which are produced by the co-expression of the four structural proteins of SARS-CoV-2 (N, M, E, and S), revealed that this compound significantly reduces the production of these structural proteins in the VLPs.[4] Importantly, the drug does not inhibit the synthesis of these proteins within the host cell, indicating that its effect is specific to the assembly and release of viral particles.[4] Further experiments have shown that this compound acts at a post-infection stage and does not interfere with viral attachment or entry into the host cell.[4]
Below is a diagram illustrating the proposed mechanism of this compound.
Comparative Analysis with Other Viral Assembly Inhibitors
To provide a broader context for this compound's mechanism, this section compares it with other well-characterized viral assembly inhibitors targeting different viruses.
HIV Capsid Inhibitors (e.g., Lenacapavir)
HIV-1 capsid inhibitors represent a novel class of antiretroviral drugs that target the viral capsid protein (CA).[2][3] Lenacapavir (GS-6207) is the first FDA-approved drug in this class.[5][6]
-
Mechanism: Lenacapavir has a dual mechanism of action, affecting both early and late stages of the HIV-1 lifecycle.[3] It binds to the capsid protein, stabilizing its structure.[3] In the early phase, this stabilization prevents the proper disassembly of the viral core, which is necessary for the release of the viral genome into the host cell cytoplasm.[3] In the late phase, it interferes with the assembly of new viral particles.[3]
-
Comparison with this compound: While both this compound and Lenacapavir inhibit viral assembly, Lenacapavir also has a distinct mechanism of inhibiting uncoating. The currently available data on this compound suggests its primary role is in blocking the formation and release of new virions.[4]
Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)
CpAMs are a class of small molecules that target the HBV core protein (Cp), which forms the viral capsid.[7][8]
-
Mechanism: CpAMs act by binding to a hydrophobic pocket at the interface between Cp dimers.[8] This binding strengthens the interaction between dimers and misdirects their assembly.[8] Instead of forming functional capsids, CpAMs can induce the formation of non-capsid polymers or morphologically normal but empty capsids that lack the viral genome.[8] Some CpAMs can also distort and disrupt already intact capsids.[7]
-
Comparison with this compound: The mechanism of CpAMs, which involves the misdirection of assembly into non-functional structures, is a key difference from what is currently known about this compound. This compound appears to block the formation of particles altogether rather than causing aberrant assembly.[4]
Influenza Virus M1 Protein Inhibitors
The matrix protein (M1) of the influenza virus is a crucial component for the structural integrity of the virus and plays a key role in the assembly and budding of new virions.[9]
-
Mechanism: M1 inhibitors disrupt the interactions of the M1 protein with other viral and host cell components.[9] This interference leads to the production of defective viral particles that are unable to infect new cells.[9] Additionally, M1 inhibitors can interfere with the transport of viral ribonucleoproteins from the nucleus to the cytoplasm, a critical step for the production of new viral RNA.[9]
-
Comparison with this compound: Both this compound and M1 inhibitors target the assembly of new viral particles. However, M1 inhibitors have an additional described mechanism of interfering with the intracellular transport of viral components, a level of detail not yet elucidated for this compound.
Quantitative Data Presentation
The following table summarizes the available quantitative data for this compound and a comparator, remdesivir, against SARS-CoV-2.
| Compound | Virus | Cell Line | Assay | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 (USA-WA1/2020) | Calu-3 | TCID50 | 25 | 1306 | 52.24 | [4] |
| Remdesivir | SARS-CoV-2 (USA-WA1/2020) | Calu-3 | TCID50 | 50 | >10,000 | >200 | [4] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); TCID50: 50% tissue culture infectious dose.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of viral assembly inhibitors.
Virus-Like Particle (VLP) Formation Assay
This assay is used to assess the effect of a compound on the assembly of viral structural proteins into VLPs.
-
Cell Culture and Transfection: HEK-293T cells are cultured and co-transfected with plasmids encoding the viral structural proteins (e.g., N, M, E, and S for SARS-CoV-2).[4]
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).[4]
-
VLP Isolation: After a suitable incubation period (e.g., 48 hours), the cell culture supernatants are collected. VLPs are then pelleted by ultracentrifugation.[4]
-
Analysis: The presence and quantity of viral structural proteins in the cell lysates and the VLP pellets are analyzed by Western blotting.[4] A reduction in structural proteins in the VLP pellet in the presence of the compound indicates inhibition of viral assembly or release.[4]
In Vitro Capsid Assembly Assay
This assay directly measures the ability of purified viral capsid proteins to self-assemble into capsids and the effect of inhibitors on this process.
-
Protein Purification: Recombinant viral capsid protein is expressed (e.g., in E. coli) and purified.[10]
-
Assembly Reaction: The purified protein is induced to assemble by adjusting buffer conditions (e.g., increasing ionic strength). The reaction is carried out in the presence of various concentrations of the inhibitor or a control.[10]
-
Monitoring Assembly: The kinetics of assembly can be monitored in real-time using techniques like light scattering. The extent of assembly can be quantified by separating assembled capsids from unassembled proteins using size-exclusion chromatography or by visualizing the products with electron microscopy.[10][11]
Transmission Electron Microscopy (TEM) for Viral Morphogenesis
TEM is a powerful technique to visualize the ultrastructure of viruses and the effects of inhibitors on their morphology.
-
Sample Preparation: Virus-infected cells or isolated viral particles are fixed, typically with glutaraldehyde and osmium tetroxide, to preserve their structure.[12] The samples are then dehydrated and embedded in a resin.[12]
-
Sectioning: Ultrathin sections (50-70 nm) of the embedded sample are cut using an ultramicrotome.[12]
-
Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance the contrast of cellular and viral structures.[12]
-
Imaging: The sections are then examined under a transmission electron microscope to visualize the viral particles and any morphological changes induced by the inhibitor.[12][13]
References
- 1. What are the therapeutic applications for Capsid inhibitors? [synapse.patsnap.com]
- 2. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 3. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. National HIV Curriculum Mini-Lectures - Lecture - HIV Capsid Inhibitors: Mechanism of Action - National HIV Curriculum [hiv.uw.edu]
- 6. How Do Capsid Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids | eLife [elifesciences.org]
- 8. Identification of hepatitis B virus core protein residues critical for capsid assembly, pgRNA encapsidation and resistance to capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are influenza virus M1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. In vitro screening for molecules that affect virus capsid assembly (and other protein association reactions) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Viral Capsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electron Microscopy Analysis of Viral Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
PAV-104: A Novel Viral Assembly Inhibitor that Reverses SARS-CoV-2-Induced Interferon Signaling
For Immediate Publication
San Francisco, CA – November 20, 2025 – In the ongoing effort to combat respiratory viral pathogens, a novel small molecule, PAV-104, has emerged as a promising therapeutic candidate. This guide provides a comprehensive comparison of this compound's effect on the interferon signaling pathway with other antiviral agents, supported by experimental data. Developed for researchers, scientists, and drug development professionals, this document details the unique mechanism of this compound and its potential clinical implications.
Executive Summary
This compound is a first-in-class viral assembly inhibitor that has demonstrated potent, broad-spectrum antiviral activity, particularly against SARS-CoV-2.[1][2][3][4] Its mechanism of action is distinct from currently approved antivirals. Instead of targeting viral entry or replication machinery, this compound interacts with the SARS-CoV-2 nucleocapsid (N) protein, interfering with its oligomerization and thereby blocking viral particle assembly.[1][2][5][6] A key finding from transcriptomic analyses is that this compound reverses the Type-I interferon response typically induced by SARS-CoV-2 infection.[1][2][3][5] This unique modulatory effect on the host's innate immune response sets it apart from other antiviral strategies.
Comparison of Antiviral Efficacy: this compound vs. Remdesivir
This compound has been shown to be more potent than remdesivir, an established antiviral, in inhibiting SARS-CoV-2 replication in Calu-3 cells. The following tables summarize the 50% and 90% effective concentrations (EC50 and EC90) determined by RT-qPCR and infectious viral titer assays.
Table 1: Antiviral Activity against SARS-CoV-2 in Calu-3 cells (RT-qPCR)
| Compound | EC50 (nM) | EC90 (nM) |
| This compound | 1.725 | 24.5 |
| Remdesivir | 7.9 | 219.9 |
Table 2: Antiviral Activity against SARS-CoV-2 in Calu-3 cells (Infectious Viral Titer)
| Compound | EC50 (nM) | EC90 (nM) |
| This compound | 0.5 | 10.3 |
| Remdesivir | 0.65 | 19.3 |
The Interferon Signaling Pathway and this compound's Unique Role
The interferon signaling pathway is a critical component of the innate immune response to viral infections. Upon viral recognition, host cells produce interferons (IFNs), which then signal through the JAK-STAT pathway to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. While a robust interferon response is crucial for controlling viral replication, a dysregulated or prolonged response can contribute to the hyperinflammation seen in severe respiratory diseases like COVID-19.[1]
SARS-CoV-2 infection is known to induce a significant Type-I interferon response.[1] Transcriptomic analysis of SARS-CoV-2 infected human airway epithelial cells treated with this compound revealed that this compound treatment reverses this virus-induced upregulation of the interferon signaling pathway.[1][2][3][5] This suggests that beyond its direct antiviral activity, this compound may also have a beneficial immunomodulatory effect by dampening the excessive inflammatory response associated with severe disease.
Caption: Type-I Interferon Signaling Pathway and the Effect of this compound.
Experimental Protocols
The validation of this compound's effect on the interferon signaling pathway was primarily conducted through transcriptomic analysis (RNA-sequencing) and reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Transcriptomic Analysis (RNA-seq)
-
Cell Culture and Infection: Human airway epithelial cells (AECs) cultured at an air-liquid interface (ALI) were pre-treated with this compound. The cells were then infected with SARS-CoV-2. Control groups included uninfected cells and cells infected with SARS-CoV-2 without this compound treatment.
-
RNA Extraction: Total RNA was isolated from the cells at 36 hours post-infection using TRIzol reagent.
-
Library Preparation and Sequencing: RNA quality was assessed, and libraries were prepared for sequencing. Paired-end sequencing was performed using an Illumina platform.
-
Data Analysis:
-
Raw sequencing reads were quality-controlled and aligned to the human genome.
-
Differential gene expression analysis was performed using DESeq2.
-
Gene set enrichment analysis (GSEA) was conducted using the Reactome database to identify enriched signaling pathways.
-
Caption: Experimental Workflow for Transcriptomic Analysis.
RT-qPCR for Antiviral Activity
-
Cell Culture and Treatment: Calu-3 cells were pretreated with various concentrations of this compound or remdesivir for one hour.
-
Infection: Cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
RNA Isolation: At 24 hours post-infection, total RNA was isolated from the cells.
-
RT-qPCR: Reverse transcription was performed, followed by quantitative PCR targeting the SARS-CoV-2 N gene to quantify viral RNA levels.
Conclusion
This compound presents a dual-action antiviral strategy. By directly inhibiting viral assembly and concurrently modulating the host's interferon response, it offers a potentially significant advantage over existing therapies. The reversal of the SARS-CoV-2-induced interferon signaling pathway could mitigate the hyperinflammation often associated with severe disease, a hypothesis that warrants further clinical investigation. The potent antiviral activity of this compound, coupled with its unique immunomodulatory properties, positions it as a compelling candidate for the treatment of COVID-19 and potentially other respiratory viral infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Interferons, Signal Transduction Pathways, and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Structure in the Biology of Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of PAV-104 Cross-Reactivity with Viral Nucleocapsid Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral agent PAV-104, with a focus on its cross-reactivity with nucleocapsid proteins from various viruses. This compound is a novel small molecule inhibitor of SARS-CoV-2 replication. Its mechanism of action involves the inhibition of the oligomerization of the viral nucleocapsid (N) protein, a critical step for viral assembly and packaging. This guide summarizes the available data on the specificity of this compound and discusses the potential for its broader application based on the activity of its chemical class.
Executive Summary
This compound has demonstrated potent, nanomolar efficacy against a range of SARS-CoV-2 variants by disrupting the function of the nucleocapsid protein. While direct experimental data on the cross-reactivity of this compound with the nucleocapsid proteins of other viruses is not yet publicly available, the broader chemical class to which this compound belongs has shown significant activity against a wide array of respiratory viruses. This suggests that this compound and its analogs may have the potential for broad-spectrum antiviral applications. The nucleocapsid protein is a promising target for such broad-spectrum inhibitors due to its conserved structural and functional features across viral families.
This compound Activity Against SARS-CoV-2 Nucleocapsid Protein
This compound has been shown to potently inhibit SARS-CoV-2 replication in various cell models, including human airway epithelial cells. The primary mechanism of this inhibition is the interference with the oligomerization of the SARS-CoV-2 nucleocapsid protein, which prevents the formation of new viral particles.
| Parameter | This compound against SARS-CoV-2 | Reference |
| Mechanism of Action | Inhibition of Nucleocapsid (N) protein oligomerization | |
| EC50 | 1.725 nM (in Calu-3 cells) |
A Head-to-Head Comparison of PAV-104 with Other COVID-19 Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the investigational antiviral agent PAV-104 against leading COVID-19 therapeutics: Paxlovid (nirmatrelvir/ritonavir), Remdesivir, Molnupiravir, and the monoclonal antibody Bebtelovimab. The information is intended to assist researchers and drug development professionals in evaluating the landscape of current and emerging antiviral strategies.
Executive Summary
This compound is an investigational small molecule antiviral that has demonstrated potent in vitro efficacy against a broad range of SARS-CoV-2 variants. Its unique mechanism of action, targeting viral assembly by interfering with the nucleocapsid (N) protein, distinguishes it from other authorized therapeutics that primarily target viral entry or replication.[1][2][3][4] Preclinical data suggests that this compound is significantly more potent than Remdesivir in cell-based assays. Furthermore, this compound has been shown to reverse the type-I interferon response induced by SARS-CoV-2 infection, suggesting a potential dual benefit of antiviral activity and modulation of the host immune response.[5][6][7][8] This guide presents a detailed comparison of the available preclinical data, mechanisms of action, and experimental methodologies for this compound and other key COVID-19 therapeutics.
Comparative In Vitro Efficacy
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and comparator therapeutics against various SARS-CoV-2 variants. The data is compiled from multiple independent studies to provide a broad overview of their respective potencies.
Table 1: Antiviral Potency (EC50/IC50) Against SARS-CoV-2 Variants (nM)
| Therapeutic | Mechanism of Action | SARS-CoV-2 (Original Strain) | Delta Variant | Omicron Variant (BA.1) | Cell Line | Reference |
| This compound | Viral Assembly Inhibitor (N Protein) | 1.725 | >99% inhibition | >99% inhibition | Calu-3 | [5] |
| Paxlovid (Nirmatrelvir) | Main Protease (Mpro) Inhibitor | 150 | 380 | 110 | VeroE6-Pgp-KO | [9] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) Inhibitor | 7.9 | 130 | 150 | Calu-3 | [5] |
| Molnupiravir (NHC) | RNA-dependent RNA polymerase (RdRp) Inhibitor (mutagenesis) | 300 | 1230 | 5500 | Vero E6 | [2][10] |
| Bebtelovimab | Spike Protein (RBD) Neutralizing Antibody | 0.044 | 0.044 | 0.044 | Vero E6 | [11] |
Note: EC50/IC50 values can vary between studies and cell lines due to different experimental conditions.
Table 2: Cytotoxicity and Selectivity Index
| Therapeutic | CC50 (nM) | EC50 (nM, Original Strain) | Selectivity Index (SI = CC50/EC50) | Cell Line | Reference |
| This compound | 1306 | 1.725 | 757 | Calu-3 | [5] |
| Paxlovid (Nirmatrelvir) | >100,000 | 150 | >667 | VeroE6-Pgp-KO | [7][9] |
| Molnupiravir (NHC) | >10,000 | 300 | >33 | Vero E6 | [2][12] |
| Bebtelovimab | Not Applicable | 0.044 | Not Applicable | Vero E6 | [11] |
| Remdesivir | >10,000 | 7.9 | >1265 | Calu-3 | [5] |
Note: A higher selectivity index indicates a more favorable therapeutic window.
Mechanisms of Action: A Visual Comparison
The following diagrams illustrate the distinct mechanisms by which this compound and other therapeutics inhibit the SARS-CoV-2 lifecycle.
Host Signaling Pathway Modulation: The Case of this compound
A key differentiator of this compound is its ability to modulate the host's innate immune response. SARS-CoV-2 infection typically triggers a type-I interferon (IFN) response, which, while crucial for antiviral defense, can become dysregulated and contribute to hyperinflammation in severe COVID-19.[1][13][14] Transcriptomic analysis has revealed that this compound treatment reverses the induction of the type-I IFN signaling pathway by SARS-CoV-2.[5][6][7][8]
References
- 1. Interplay between SARS-CoV-2 and the type I interferon response | PLOS Pathogens [journals.plos.org]
- 2. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bebtelovimab (bebtelovimab): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. researchgate.net [researchgate.net]
- 8. Molnupiravir combined with different repurposed drugs further inhibits SARS-CoV-2 infection in human nasal epithelium in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Predictors of Paxlovid Treatment Response: The Role of IFNAR2, OAS1, OAS3, and ACE2 in COVID-19 Clinical Course - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SARS-CoV-2 neutralizing antibody bebtelovimab – a systematic scoping review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interplay between SARS-CoV-2 and the type I interferon response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immune response in SARS-CoV-2 infection: the role of interferons type I and type III | The Brazilian Journal of Infectious Diseases [bjid.org.br]
Safety Operating Guide
Essential Guidance for the Proper Disposal of PAV-104
Researchers, scientists, and drug development professionals handling PAV-104 must adhere to rigorous safety and disposal procedures to ensure a safe laboratory environment and compliance with regulations. As a novel small molecule inhibitor, specific disposal protocols for this compound are not yet widely established. However, based on its nature as a bioactive small molecule, likely dissolved in a solvent such as dimethyl sulfoxide (DMSO) for experimental use, established principles of chemical waste management provide a clear framework for its safe handling and disposal.
At the forefront of any disposal procedure is the absolute necessity of consulting the official Safety Data Sheet (SDS) for this compound. This document, when available from the manufacturer or supplier, will contain detailed information on physical and chemical properties, hazards, and specific disposal instructions. In the absence of a specific SDS, the following guidelines, based on general best practices for laboratory chemical waste, should be followed in strict consultation with your institution's Environmental Health and Safety (EHS) office.
Immediate Safety and Handling for Disposal
Before initiating any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:
-
Gloves: Butyl or nitrile rubber gloves are recommended when handling DMSO solutions.[1] DMSO can facilitate the absorption of other chemicals through the skin.[2][3]
-
Eye Protection: Chemical splash goggles are mandatory.[2]
-
Lab Coat: A fully buttoned lab coat must be worn to protect from splashes.
All handling of this compound waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused solutions, cell culture media, pipette tips, and empty containers, must be treated as hazardous chemical waste.
-
This waste must be segregated from general laboratory trash and other waste streams. Do not mix this compound waste with incompatible chemicals. A common practice is to segregate halogenated and non-halogenated solvent wastes.[4][5]
-
-
Waste Collection and Containment:
-
Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical composition of the waste (e.g., a high-density polyethylene or glass container for solutions in DMSO).[6][7]
-
The container must be kept securely closed except when adding waste.[4][7]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration and quantity. Your institution's EHS office will provide specific labeling requirements.[8]
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7] This area should be at or near the point of waste generation.[7]
-
The storage area should be a secondary containment system, such as a spill tray, to prevent the spread of any potential leaks.[6]
-
-
Arranging for Disposal:
-
Crucially, do not dispose of this compound waste down the drain. [5][7][9] This is a critical step to prevent environmental contamination and damage to plumbing systems.
-
Contact your institution's Environmental Health and Safety (EHS) department to request a pickup of the hazardous waste.[8][10][11] They are responsible for the proper management and disposal of chemical waste in accordance with federal, state, and local regulations.[7][10]
-
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled with care. If the container held what is classified as an acutely hazardous waste (a "P-listed" waste), it must be triple-rinsed.[4][12] The rinsate from this process must be collected and disposed of as hazardous waste.[4][12] For containers of other hazardous chemicals, they should be emptied as much as possible, the label defaced, and the cap removed before disposal as regular trash, in accordance with institutional policy.[5][12] Always consult your EHS office for the specific requirements for container disposal at your institution.
Spill and Emergency Procedures
In the event of a spill of this compound solution:
-
Small Spills: If you are trained and it is safe to do so, confine the spill and absorb it with an inert material from a chemical spill kit. Place the absorbent material in a sealed container and dispose of it as hazardous waste.[13]
-
Large Spills: Evacuate the area immediately and alert your supervisor and the institutional EHS office.[13]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these general principles and, most importantly, the specific guidance provided by your institution's EHS department and the forthcoming official Safety Data Sheet for this compound, you can ensure the safe and compliant disposal of this novel research compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. greenfield.com [greenfield.com]
- 3. fishersci.com [fishersci.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal | Penn State Policies [policy.psu.edu]
- 9. acs.org [acs.org]
- 10. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 12. vumc.org [vumc.org]
- 13. depts.washington.edu [depts.washington.edu]
Essential Safety and Handling Protocols for the Potent Cytotoxic Agent PAV-104
Disclaimer: The following guidance is provided for a hypothetical substance, "PAV-104," which is assumed to be a potent, cytotoxic, powdered small molecule active pharmaceutical ingredient (API). As no public data exists for a substance with this designation, these recommendations are based on established best practices for handling highly potent and hazardous compounds in a research and development setting.[1][2][3][4] A formal risk assessment must be conducted by your institution's Environmental Health and Safety (EHS) department before handling any new chemical entity.[5][6][7]
This guide delivers immediate, essential information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing occupational exposure and environmental contamination.
Hazard Identification and Risk Assessment
This compound is presumed to be a highly potent active pharmaceutical ingredient (HPAPI) with cytotoxic properties.[3] Substances of this nature can be carcinogenic, mutagenic, and/or teratogenic. The primary routes of occupational exposure include inhalation of airborne particles, dermal contact, and accidental ingestion.[8][9] Due to its unknown toxicological profile, this compound should be handled as a substance with a low Occupational Exposure Limit (OEL), likely at or below 10 µg/m³ as an 8-hour time-weighted average.[1][10][11]
A comprehensive risk assessment should be performed before any work begins, evaluating every step of the planned procedure from material receipt to final waste disposal.[5][6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most direct barrier against exposure.[5][12] All PPE should be donned before entering the designated handling area and removed in a manner that prevents cross-contamination before exiting.[13]
Table 1: PPE Requirements for Handling this compound
| Task Category | Minimum PPE Requirement | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | Primary: - Disposable, solid-front protective gown with tight cuffs- Double-gloving with chemotherapy-rated nitrile gloves (inner glove under cuff, outer glove over cuff)- Disposable hair cover and shoe covers- Full-face shield and safety glasses- N95 or higher-rated respirator | High risk of aerosol and dust generation. Protects against inhalation and dermal exposure.[14][9][12] |
| Handling Solutions (<10 mL, in a biosafety cabinet) | Primary: - Disposable, fluid-resistant lab coat or gown- Double-gloving with chemotherapy-rated nitrile gloves- Safety glasses with side shields | Lower risk of aerosolization, but splash protection is critical.[14][12] |
| Waste Handling & Spill Cleanup | Primary: - All PPE listed for "Handling Solid Compound"- Consider industrial-thickness gloves (>0.45mm) for large spills | High potential for direct contact with concentrated material.[8] |
Operational Plan: Handling and Preparation
All manipulations of this compound, especially in its powdered form, must be performed within a certified primary engineering control (PEC) to minimize airborne contamination.
3.1. Designated Area
-
Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with hazard signage.
-
Access to this area should be restricted to trained personnel only.[13]
3.2. Engineering Controls
-
For Solids: Use a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood with HEPA filtration.[13]
-
For Liquids: A Class II BSC or a certified chemical fume hood is appropriate.
-
The work surface within the PEC should be covered with a disposable, absorbent, plastic-backed work mat to contain any potential spills.[13]
3.3. Protocol for Preparing a Stock Solution (Example) This protocol outlines the steps to safely weigh this compound powder and prepare a stock solution.
-
Preparation:
-
Assemble all necessary materials (this compound vial, solvent, tubes, pipettes, waste bags) and place them inside the BSC.
-
Wipe down all items with 70% ethanol before placing them in the cabinet.
-
Don all required PPE as specified in Table 1.
-
-
Weighing:
-
Use an analytical balance inside the containment hood.
-
Carefully open the vial containing this compound. Avoid any sudden movements that could aerosolize the powder.
-
Use a dedicated spatula to transfer the desired amount of powder to a tared weigh boat or directly into the receiving vial.
-
-
Solubilization:
-
Add the appropriate volume of solvent to the vial containing the this compound powder.
-
Securely cap the vial.
-
Mix by gentle vortexing or inversion until the solid is fully dissolved.
-
-
Post-Procedure Cleanup:
-
Wipe the exterior of the solution vial with a deactivating agent followed by 70% ethanol.
-
All disposable items that came into contact with this compound (weigh boat, pipette tips, gloves) are considered cytotoxic waste and must be disposed of accordingly.[15]
-
Decontaminate the work surface of the BSC.
-
Spill Management Plan
Immediate and correct response to a spill is critical to prevent exposure. A dedicated cytotoxic spill kit must be readily available.[9][16]
Table 2: Spill Response Protocol
| Step | Action | Details |
| 1. Secure Area | Alert others and restrict access to the spill area. | Prevent unintended exposure to other personnel.[9] |
| 2. Don PPE | Put on full PPE from the spill kit, including a respirator. | This is mandatory even for small spills.[8][9] |
| 3. Contain Spill | Powder: Gently cover with damp absorbent pads to avoid making it airborne.Liquid: Cover with absorbent pads from the spill kit. | Work from the outside of the spill inward.[9] |
| 4. Clean Spill | Collect all contaminated materials using scoops or forceps and place them into the cytotoxic waste bag. | Do not use a brush and dustpan for powders. |
| 5. Decontaminate | Clean the spill area with a suitable deactivating agent (e.g., sodium hypochlorite solution), followed by detergent and water. | Allow for appropriate contact time for the deactivating agent.[13][16] |
| 6. Dispose | Seal the cytotoxic waste bag/container. Dispose of all materials, including used PPE, as cytotoxic waste. | Double-bagging is recommended for extra protection.[9] |
| 7. Report | Report the incident to the lab supervisor and EHS department. | Document the spill and response for regulatory compliance.[9] |
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be segregated, labeled, and disposed of according to institutional and regulatory guidelines.[15][17][18]
-
Waste Segregation: Never mix cytotoxic waste with general or other biohazardous waste streams.[15]
-
Containers:
-
Sharps: Needles, contaminated glass vials, and other sharp objects must be placed in a designated, puncture-proof, red sharps container labeled "Cytotoxic Waste".[16][18]
-
Solid Waste: Contaminated PPE, lab consumables (e.g., tubes, pipette tips), and cleaning materials must be placed in thick, leak-proof, red biohazard bags or rigid containers clearly labeled "Cytotoxic Waste".[18]
-
-
Decontamination of Non-Disposables: Reusable equipment must be thoroughly decontaminated with a validated cleaning procedure before being removed from the designated handling area.
-
Final Disposal: Cytotoxic waste is typically disposed of via high-temperature incineration by a licensed hazardous waste contractor.[18] Do not autoclave cytotoxic waste, as this can aerosolize hazardous compounds.[17]
References
- 1. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 2. Insight â Potent compounds: 7 things every pharmaceutical environmental, health and safety professional should know - Affygility Solutions [affygility.com]
- 3. Cytotoxic & High Potency Samples Handling/ Processing – Biopharma Group [biopharmagroupcdmo.com]
- 4. pharm-int.com [pharm-int.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. allucent.com [allucent.com]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. ipservices.care [ipservices.care]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. england.nhs.uk [england.nhs.uk]
- 15. acewaste.com.au [acewaste.com.au]
- 16. kingstonhsc.ca [kingstonhsc.ca]
- 17. osha.gov [osha.gov]
- 18. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
